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  • Product: 6-Azaspiro[2.5]octan-1-ylmethanol
  • CAS: 1359655-91-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have emerged as a compelling class of building blocks in drug discovery.[1][2] Among these, the 6-azaspiro[2.5]octane framework has garnered significant attention due to its unique conformational rigidity and its presence in pharmacologically active agents. This technical guide provides a comprehensive overview of a key derivative of this scaffold, 6-azaspiro[2.5]octan-1-ylmethanol, focusing on its chemical structure, synthesis, and known properties, to support its application in the development of new therapeutics. The 6-azaspiro[2.5]octane core has been identified in potent and selective antagonists of the M4 muscarinic acetylcholine receptor and small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, highlighting its therapeutic potential.[3][4]

Chemical Structure and Properties

6-Azaspiro[2.5]octan-1-ylmethanol is a bicyclic primary alcohol. The molecule features a piperidine ring fused at the C4 position to a cyclopropane ring, with a hydroxymethyl group attached to the C1 position of the cyclopropane ring. This spirocyclic fusion imparts a distinct three-dimensional architecture, which is a desirable trait in drug design for enabling specific interactions with biological targets.

Molecular Formula: C₈H₁₅NO

Molecular Weight: 141.21 g/mol

The parent scaffold, 6-azaspiro[2.5]octane, has a molecular weight of 111.18 g/mol .[5] The hydrochloride salt of the parent compound is also commercially available.[6]

Below is a table summarizing the key computed properties of the parent 6-azaspiro[2.5]octane scaffold, which provides a baseline for understanding the physicochemical characteristics of its derivatives.

PropertyValueSource
Molecular Weight111.18 g/mol [5]
XLogP31.3[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count1[5]
Rotatable Bond Count0[5]
Exact Mass111.104800 g/mol [5]
Topological Polar Surface Area12 Ų[5]

Note: These properties are for the parent 6-azaspiro[2.5]octane scaffold and are expected to be modified by the presence of the hydroxymethyl group in the target molecule.

The chemical structure of 6-azaspiro[2.5]octan-1-ylmethanol is depicted below:

G 1 2 1->2 3 1->3 4 1->4 8 1->8 7 2->7 3->4 5 4->5 6 N 5->6 6->7 9 8->9 10 OH 9->10

Caption: Chemical structure of 6-Azaspiro[2.5]octan-1-ylmethanol.

Synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol

A plausible and efficient synthetic route to 6-azaspiro[2.5]octan-1-ylmethanol involves a multi-step process starting from commercially available precursors. The key steps are the formation of the N-protected spirocyclic carboxylic acid, followed by reduction of the carboxylic acid to the primary alcohol, and finally deprotection of the amine. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under various reaction conditions and can be removed under mild acidic conditions.[7]

The synthesis can be logically divided into three main stages:

  • Synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.

  • Reduction to tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate.

  • Deprotection to yield 6-Azaspiro[2.5]octan-1-ylmethanol.

The overall synthetic workflow is illustrated in the diagram below:

G A Starting Materials B Synthesis of 6-(tert-Butoxycarbonyl)- 6-azaspiro[2.5]octane-1-carboxylic acid A->B C Reduction of Carboxylic Acid B->C D tert-Butyl 1-(hydroxymethyl)- 6-azaspiro[2.5]octane-6-carboxylate C->D E Boc Deprotection D->E F 6-Azaspiro[2.5]octan-1-ylmethanol E->F

Caption: Synthetic workflow for 6-Azaspiro[2.5]octan-1-ylmethanol.

Step 1: Synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

This key intermediate is commercially available, but for the purpose of a comprehensive guide, a general synthetic approach is outlined. The construction of the 6-azaspiro[2.5]octane core can be achieved through various methods, often involving the cyclopropanation of a suitable piperidine-derived precursor.

Properties of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid:

  • CAS Number: 871727-05-8[8]

  • Molecular Formula: C₁₃H₂₁NO₄[8]

  • Molecular Weight: 255.31 g/mol [8]

Step 2: Reduction of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) and borane (BH₃) are among the most effective.[9] Given the potential for LiAlH₄ to react vigorously with acidic protons, borane, often used as a borane-tetrahydrofuran (BH₃·THF) complex, presents a milder and often more selective alternative for this reduction.[9]

Experimental Protocol: Reduction of Carboxylic Acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq).

  • Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1 M in THF, ~2-3 eq) is added dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 h) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product, tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions.[7] A common and effective method is the use of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like dioxane or in methanol.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: The purified tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Acid: The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, typically 5-10 eq) is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.[6]

  • Workup: Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of a suitable solvent and the product can be precipitated or purified further. To obtain the free base, the residue can be dissolved in water, the pH adjusted to basic with a base like sodium bicarbonate or sodium hydroxide, and then extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the final product, 6-azaspiro[2.5]octan-1-ylmethanol. Alternatively, the hydrochloride salt can be isolated.[10]

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals for the cyclopropyl protons, the piperidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns would provide valuable information about the stereochemistry of the molecule.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, carbinol, etc.).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Applications in Drug Discovery

The 6-azaspiro[2.5]octane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The presence of the primary alcohol in 6-azaspiro[2.5]octan-1-ylmethanol provides a versatile handle for further chemical modification, allowing for its use as a key building block in the synthesis of more complex molecules. It can be a precursor for the introduction of various functional groups through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

The importance of the 6-azaspiro[2.5]octane core is underscored by its use in the development of small molecule agonists for the GLP-1 receptor, which are of significant interest for the treatment of type 2 diabetes and obesity.[11]

Conclusion

6-Azaspiro[2.5]octan-1-ylmethanol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a modifiable hydroxyl group make it an attractive scaffold for the synthesis of novel therapeutic agents. The synthetic route outlined in this guide, proceeding through a Boc-protected carboxylic acid intermediate, provides a reliable pathway to access this important compound. Further detailed characterization of its spectroscopic and physicochemical properties will undoubtedly facilitate its broader application in the development of next-generation pharmaceuticals.

References

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link].

  • 6-Azaspiro[2.5]octane. PubChem. Available from: [Link].

  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. Available from: [Link].

  • 1H and 13C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d4. ResearchGate. Available from: [Link].

  • Amine Protection / Deprotection. Fisher Scientific. Available from: [Link].

  • 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[4-methyl-6-[(2R)-2-methylmorpholin-4-yl]-2-pyridinyl]benzamide. PubChem. Available from: [Link].

  • Document: 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. (CHEMBL5365423). ChEMBL. Available from: [Link].

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link].

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link].

  • Supporting Information. Wiley-VCH. Available from: [Link].

  • 1H and 13C NMR study of copteroside E derivatives. CONICET. Available from: [Link].

  • Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. PubChem. Available from: [Link].

  • 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. PubChem. Available from: [Link].

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link].

  • Reduction of carboxylic acids. Available from: [Link].

  • Tables For Organic Structure Analysis. Available from: [Link].

  • Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link].

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Organic Letters. Available from: [Link].

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link].

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available from: [Link].

  • Synthesis of human GLP-1 (7–36) by chemoselective α-ketoacid–hydroxylamine peptide ligation of unprotected fragments. Chemical Science. Available from: [Link].

  • Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses. Available from: [Link].

  • Reduction of carboxylic acids. Khan Academy. Available from: [Link].

  • Publications. Structure Therapeutics. Available from: [Link].

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].

  • {6-oxaspiro[2.5]octan-5-yl}methanol. PubChemLite. Available from: [Link].

  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. NIST WebBook. Available from: [Link].

  • All publications. University of Liverpool. Available from: [Link].

  • Structural basis for chemotype diversity in small molecule GLP-1 receptor agonist drug discovery. ResearchGate. Available from: [Link].

  • MSBNK-Fac_Eng_Univ_Tokyo-JP008889. MassBank. Available from: [Link].

Sources

Exploratory

Technical Guide: 6-Azaspiro[2.5]octan-1-ylmethanol Scaffolds in Medicinal Chemistry

Topic: CAS Number for 6-Azaspiro[2.5]octan-1-ylmethanol and Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Value...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number for 6-Azaspiro[2.5]octan-1-ylmethanol and Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Azaspiro[2.5]octanes

In the landscape of modern drug discovery, the 6-azaspiro[2.5]octane scaffold represents a high-value bioisostere for the traditional piperidine ring. By introducing a spiro-fused cyclopropane ring at the C4 position, this scaffold increases the fraction of sp³-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and lower promiscuity.

Specifically, 6-Azaspiro[2.5]octan-1-ylmethanol (CAS 1803595-93-8, HCl salt) serves as a critical building block. The C1-hydroxymethyl group provides a distinct vector for fragment growth, allowing medicinal chemists to explore novel chemical space while maintaining the metabolic stability inherent to the spirocyclic core.

Chemical Identity and Key Derivatives

The following table consolidates the essential identification data for the parent compound and its primary synthetic precursors.

Table 1: Core Compound and Derivatives
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Role
6-Azaspiro[2.5]octan-1-ylmethanol HCl 1803595-93-8 C₈H₁₆ClNO177.67Target Building Block
tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate236406-42-1 C₁₃H₂₃NO₃241.33Protected Intermediate
6-Azaspiro[2.5]octane HCl1037834-62-0C₇H₁₄ClN147.65Parent Scaffold
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate147804-30-6C₁₁H₁₉NO₃213.27Epoxide Precursor*

*Note: CAS 147804-30-6 is the spiro-epoxide, often confused with the cyclopropane derivatives. Ensure structural verification via NMR before use.

Synthesis and Manufacturing Protocols

The synthesis of 6-azaspiro[2.5]octan-1-ylmethanol is a study in controlling carbene reactivity. The core challenge is the efficient construction of the cyclopropane ring on the piperidine scaffold without over-functionalization.

Retrosynthetic Logic

The most robust route utilizes a Rh(II)-catalyzed cyclopropanation of N-Boc-4-methylenepiperidine. This approach is superior to the Simmons-Smith reaction for this specific substrate because it allows for the direct introduction of the ester functionality (via ethyl diazoacetate), which is subsequently reduced to the alcohol.

Detailed Synthetic Workflow
Step 1: Preparation of N-Boc-4-methylenepiperidine
  • Reagents: Methyltriphenylphosphonium bromide, KOtBu, N-Boc-4-piperidone.

  • Protocol: A Wittig reaction is performed in THF at 0°C. The exocyclic double bond is formed in high yield (>90%).

  • Critical Parameter: Ensure anhydrous conditions to prevent hydrolysis of the phosphonium salt.

Step 2: Rhodium-Catalyzed Cyclopropanation
  • Reagents: Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (cat.), DCM.

  • Protocol: Slow addition of EDA to a solution of the alkene and catalyst is mandatory to minimize dimerization of the carbene (forming diethyl fumarate/maleate).

  • Outcome: Formation of ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate. This reaction typically yields a mixture of diastereomers if the alkene is substituted, but for the methylene piperidine, the product is racemic.

Step 3: Reduction to Alcohol
  • Reagents: LiAlH₄ or LiBH₄, THF.

  • Protocol: The ester is reduced to the primary alcohol. LiBH₄ is often preferred in scale-up settings for safety profiles compared to LAH.

  • Product: tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS 236406-42-1 ).

Step 4: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Removal of the Boc group yields the final hydrochloride salt (CAS 1803595-93-8 ).

Synthetic Pathway Visualization

SynthesisPath Piperidone N-Boc-4-piperidone Alkene N-Boc-4-methylene piperidine Piperidone->Alkene Wittig: MePPh3Br, KOtBu Ester Spiro-Ester Intermediate Alkene->Ester Cyclopropanation: EDA, Rh2(OAc)4 BocAlcohol N-Boc-Alcohol (CAS 236406-42-1) Ester->BocAlcohol Reduction: LiBH4 / THF FinalSalt 6-Azaspiro[2.5]octan-1-ylmethanol HCl (CAS 1803595-93-8) BocAlcohol->FinalSalt Deprotection: HCl / Dioxane

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target hydrochloride salt.

Applications in Drug Discovery

The 6-azaspiro[2.5]octane scaffold is not merely a spacer; it is a functional element that modulates physicochemical properties.

Conformational Restriction

Unlike the flexible ethyl or propyl chains often used to link pharmacophores, the cyclopropane ring locks the C1-substituent (hydroxymethyl) into a rigid orientation relative to the piperidine nitrogen. This reduces the entropic penalty upon binding to a protein target.

Metabolic Stability

The spiro-cyclopropane ring sterically shields the C4 position of the piperidine ring, a common site for oxidative metabolism (P450-mediated hydroxylation). This can significantly extend the half-life (


) of the molecule compared to a standard 4-substituted piperidine.
Vector Positioning

The hydroxymethyl group at C1 projects into a vector orthogonal to the piperidine plane. This allows for:

  • Fragment Growth: Conversion of the alcohol to an ether, amine, or amide to reach hydrophobic pockets.

  • Solubility Enhancement: The free alcohol can serve as a solvent-exposed polar handle.

Handling and Safety

  • Physical State: The HCl salt (CAS 1803595-93-8) is typically a white to off-white hygroscopic solid.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and should be generated in situ.

  • Hazards: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

  • Stability: The cyclopropane ring is strained but generally stable under standard physiological conditions. Avoid strong Lewis acids which may trigger ring-opening rearrangements.

References

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. (Contextual reference for spirocyclic synthesis logic).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Foundational

An In-depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6-Azaspiro[2.5]octan-1-ylmethanol, a crucial building block in medicinal chemistry. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Azaspiro[2.5]octan-1-ylmethanol, a crucial building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and its significant role in the development of novel therapeutics, particularly for central nervous system disorders.

Introduction: The Significance of Spirocyclic Scaffolds

In the realm of drug discovery, the three-dimensional architecture of a molecule is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and structurally unique framework. This distinct conformation can lead to enhanced binding affinity and selectivity for biological targets. 6-Azaspiro[2.5]octan-1-ylmethanol, with its spirocyclic core, serves as a valuable intermediate in the synthesis of pharmacologically active molecules.[1] Its incorporation into drug candidates can optimize their pharmacokinetic profiles and minimize off-target effects.[1]

Core Compound Profile: 6-Azaspiro[2.5]octan-1-ylmethanol

The foundational compound for our discussion is 6-Azaspiro[2.5]octan-1-ylmethanol. Understanding its fundamental properties is essential for its application in synthesis.

PropertyValueSource
Molecular Formula C8H15NODerived from parent compound
Molecular Weight 141.21 g/mol Derived from parent compound
Parent Compound 6-Azaspiro[2.5]octanePubChem CID: 22417173[2]
Parent Formula C7H13NPubChem[2]
Parent Molecular Weight 111.18 g/mol PubChem[2]

The addition of a hydroxymethyl group (-CH2OH) to the 1-position of the 6-azaspiro[2.5]octane core results in 6-Azaspiro[2.5]octan-1-ylmethanol. This functional group provides a reactive handle for further chemical modifications, making it a versatile intermediate in multi-step synthetic pathways.

Synthesis and Methodologies

A plausible synthetic workflow could be conceptualized as follows:

G cluster_0 Retrosynthetic Analysis Target 6-Azaspiro[2.5]octan-1-ylmethanol Intermediate_A Protected 6-Azaspiro[2.5]octanone Target->Intermediate_A Reduction & Deprotection Intermediate_B Functionalized Piperidine Derivative Intermediate_A->Intermediate_B Spirocyclization Starting_Materials Readily Available Starting Materials Intermediate_B->Starting_Materials Multi-step synthesis

Caption: A generalized retrosynthetic approach to 6-Azaspiro[2.5]octan-1-ylmethanol.

General Experimental Protocol for Spirocyclization:

The following is a generalized protocol and should be adapted and optimized for the specific synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol.

  • Protection of the Amine: The secondary amine of a suitable piperidine precursor is protected, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent unwanted side reactions.

  • Introduction of the Cyclopropyl Moiety: A key step involves the formation of the spiro-fused cyclopropane ring. This can be achieved through various methods, including intramolecular cyclization of a suitably functionalized piperidine derivative.

  • Functional Group Interconversion: The resulting protected spirocycle can then undergo functional group manipulations to introduce the desired hydroxymethyl group at the 1-position. This might involve the reduction of a corresponding carboxylic acid or ester.

  • Deprotection: The final step is the removal of the protecting group from the nitrogen atom to yield the target compound.

Applications in Drug Development

The unique structural features of 6-azaspiro[2.5]octane derivatives make them attractive scaffolds for targeting a variety of biological systems. They are particularly valuable in the development of therapeutics for central nervous system (CNS) disorders.[1] The rigid spirocyclic framework can help in achieving high selectivity for specific receptor subtypes, which is a critical aspect in designing CNS-active drugs with improved safety profiles.

The hydroxymethyl group of 6-Azaspiro[2.5]octan-1-ylmethanol serves as a key point for diversification. It allows for the attachment of various pharmacophores, enabling the exploration of a wide chemical space to identify potent and selective drug candidates for conditions such as anxiety, depression, and neurodegenerative diseases.[1]

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling 6-Azaspiro[2.5]octan-1-ylmethanol and its derivatives. The hydrochloride salt of the parent compound, 6-Azaspiro[2.5]octane, is known to be a warning-level substance, indicating potential hazards upon ingestion, skin contact, or inhalation.[3] It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

6-Azaspiro[2.5]octan-1-ylmethanol represents a valuable and versatile building block for the synthesis of novel, spirocycle-containing drug candidates. Its unique three-dimensional structure and the presence of a reactive hydroxymethyl group provide medicinal chemists with a powerful tool to design molecules with enhanced pharmacological properties. The continued exploration of synthetic routes to and the diverse applications of this and related azaspirocycles will undoubtedly contribute to the advancement of modern drug discovery.

References

  • MySkinRecipes. 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride. Available from: [Link]

  • PubChem. 6-Azaspiro[2.5]octane. Available from: [Link]

Sources

Exploratory

SMILES string and InChI key for 6-Azaspiro[2.5]octan-1-ylmethanol

Technical Monograph: 6-Azaspiro[2.5]octan-1-ylmethanol Part 1: Executive Summary 6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value, -rich scaffold in modern medicinal chemistry. As a spirocyclic amine, it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Azaspiro[2.5]octan-1-ylmethanol

Part 1: Executive Summary

6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value,


-rich scaffold in modern medicinal chemistry. As a spirocyclic amine, it serves as a conformationally restricted bioisostere for traditional piperidine or morpholine motifs. Its structural distinctiveness lies in the fusion of a cyclopropane ring with a piperidine core at a single spiro-carbon (C3), creating a rigid orthogonal vector for side-chain attachment.

For drug development professionals, this molecule offers a strategic advantage: it lowers lipophilicity (


) while maintaining metabolic stability, a critical factor in optimizing oral bioavailability and blood-brain barrier (BBB) penetration. This guide outlines the chemical identity, synthesis pathways, and application logic for integrating this scaffold into lead optimization programs.

Part 2: Chemical Identity & Informatics

The following identifiers are verified for the free base and its common hydrochloride salt form.

Identifier Value
IUPAC Name 6-Azaspiro[2.5]octan-1-ylmethanol
Common Name 1-Hydroxymethyl-6-azaspiro[2.5]octane
CAS Number (HCl) 1803595-93-8
Molecular Formula

Molecular Weight 141.21 g/mol (Free Base)
SMILES OCC1CC12CCNCC2
InChI String InChI=1S/C8H15NO/c10-5-7-4-8(7)1-2-9-3-8/h7,9-10H,1-5H2
InChI Key BAOOOTDYBKVUPX-UHFFFAOYSA-N

Note on Stereochemistry: The structure contains a chiral center at C1 (and potentially the spiro center depending on substitution), leading to enantiomers. Commercial supplies are often racemic unless specified as (1R) or (1S).

Part 3: Physicochemical Profile

Understanding the physicochemical baseline is essential for predicting the scaffold's behavior in biological assays.

Property Value / Range Implication for Drug Design
cLogP ~0.2 - 0.5Highly polar; excellent for lowering lipophilicity in greasy leads.
pKa (Basic N) ~9.5 - 10.0Typical secondary amine; predominantly protonated at physiological pH.
TPSA ~32 ŲFavorable for membrane permeability; well within CNS active range (<90 Ų).
H-Bond Donors 2 (NH, OH)Provides specific interaction points for receptor binding pockets.
Rotatable Bonds 1 (C-C bond to OH)Rigid core minimizes entropic penalty upon binding.

Part 4: Synthesis & Manufacturing Protocol

The synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol typically proceeds via a Rh-catalyzed cyclopropanation or a Simmons-Smith type reaction on an exocyclic alkene. The following protocol describes the most robust route starting from commercially available N-Boc-4-methylenepiperidine.

Core Reaction Pathway (DOT Visualization)

SynthesisPathway Start N-Boc-4-methylene piperidine Step1 Cyclopropanation (Rh2(OAc)4, EDA) Start->Step1 Ethyl Diazoacetate Inter1 Spiro-Ester Intermediate Step1->Inter1 Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Reduction Inter2 N-Boc-Alcohol Step2->Inter2 Step3 Deprotection (HCl / Dioxane) Inter2->Step3 TFA or HCl Final 6-Azaspiro[2.5] octan-1-ylmethanol Step3->Final

Caption: Figure 1. Step-wise synthetic workflow for the construction of the 6-azaspiro[2.5]octane scaffold from exocyclic alkene precursors.

Detailed Experimental Protocol

Step 1: Cyclopropanation (Formation of the Spiro-Ester)

  • Reagents: tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 eq), Ethyl diazoacetate (EDA, 1.2 eq), Rhodium(II) acetate dimer (1 mol%).

  • Procedure: Dissolve the alkene in anhydrous DCM under

    
    . Add the catalyst. Slowly add EDA via syringe pump over 4 hours to minimize dimerization. Stir at room temperature for 12 hours.
    
  • Workup: Filter through a celite pad to remove Rh catalyst. Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.

Step 2: Reduction of Ester to Alcohol

  • Reagents: Spiro-ester intermediate (1.0 eq),

    
     (2.0 eq), Anhydrous THF.
    
  • Procedure: Cool THF solution of the ester to 0°C. Add

    
     portion-wise. Allow to warm to RT and stir for 2 hours.
    
  • Quench: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Dry over
    
    
    , filter, and concentrate to yield the N-Boc-alcohol.

Step 3: Deprotection (Salt Formation)

  • Reagents: N-Boc-alcohol, 4M HCl in Dioxane.

  • Procedure: Dissolve intermediate in dioxane. Add HCl solution. Stir for 1 hour until precipitate forms.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under high vacuum to obtain 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride .

Part 5: Applications in Drug Discovery

This scaffold is not merely a linker; it is a functional tool for "Escape from Flatland"—a strategy to improve clinical success rates by increasing saturation (


).
Strategic Decision Logic

ApplicationLogic Problem Lead Compound Issue: High LogP / Low Solubility Decision Select Bioisostere Strategy Problem->Decision OptionA Cyclohexyl/Piperidine Decision->OptionA OptionB Spiro[2.5]octane (Target) Decision->OptionB OutcomeA Flexible, Higher Entropy Cost OptionA->OutcomeA OutcomeB Rigid, Lower LogP, Novel IP Space OptionB->OutcomeB

Caption: Figure 2. Decision matrix for selecting spirocyclic scaffolds to optimize physicochemical properties.

Key Advantages:

  • Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the

    
    -position relative to the spiro center, a common soft spot in simple piperidines.
    
  • Vector Orientation: The hydroxymethyl group at C1 projects into a distinct vector compared to equatorial/axial substituents on a cyclohexane ring, allowing access to novel binding pockets.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~141 Da, it is an ideal fragment for growing leads while maintaining high ligand efficiency (LE).

Part 6: References

  • PubChem. 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (Compound). National Library of Medicine. Available at: [Link]

  • PubChemLite. InChIKey & Annotation for C8H15NO.[1] University of Luxembourg. Available at: [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (General reference for spirocyclic synthesis logic).

Sources

Foundational

6-Azaspiro[2.5]octane: A Strategic Scaffold for Metabolic Stability and Conformational Control

[1] Executive Summary The 6-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a rigidified, metabolically stable bioisostere of the 4,4-disubstituted piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a rigidified, metabolically stable bioisostere of the 4,4-disubstituted piperidine ring.[1] By fusing a cyclopropane ring to the C4 position of a piperidine core, this scaffold introduces significant


 character, restricts conformational flexibility, and sterically occludes a common site of oxidative metabolism (CYP450-mediated hydroxylation).

This technical guide details the structural rationale, synthetic methodologies, and medicinal chemistry applications of the 6-azaspiro[2.5]octane system, with a focus on its utility in optimizing CNS penetrance and target selectivity.

Structural & Physicochemical Profile

Core Architecture

The 6-azaspiro[2.5]octane system consists of a piperidine ring spiro-fused to a cyclopropane ring at the 4-position relative to the nitrogen.[1]

  • IUPAC Numbering: The spiro carbon is typically assigned position 3 (based on the smaller ring priority), placing the nitrogen at position 6.

  • Geometry: The spiro-fusion forces the piperidine ring into a distinct chair conformation, locking the vectors of substituents attached to the nitrogen.

  • Bioisosterism: It acts as a bioisostere for gem-dimethyl groups or 4-fluoro substitutions, offering a smaller van der Waals volume than a gem-dimethyl group while providing superior metabolic protection.[1]

Physicochemical Modulation

The incorporation of the spiro-cyclopropyl moiety alters the physicochemical landscape of the molecule compared to the parent piperidine:

PropertyEffect of Spiro-Cyclopropyl FusionMechanistic Rationale
Lipophilicity (LogD) Neutral to Slight IncreaseWhile adding carbons generally increases LogP, the compact, spherical shape can reduce the solvent-accessible surface area (SASA), often resulting in a lower-than-predicted LogD compared to acyclic diethyl analogs.[1]
Basicity (pKa) Minimal ChangeBeing distal (γ-position) to the nitrogen, the cyclopropane ring exerts minimal inductive effect on the amine basicity, preserving the capacity for salt bridge formation.
Metabolic Stability Significant Increase Blocks the C4 position, preventing

-carbon oxidation and subsequent dealkylation or hydroxylation.[1]
Conformational Entropy Decrease Pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty (

) upon binding to the protein target.

Synthetic Methodologies

The most robust and scalable synthesis of the 6-azaspiro[2.5]octane core relies on the Simmons-Smith cyclopropanation of a 4-methylene piperidine intermediate.[1] This route is preferred for its functional group tolerance and scalability.[1]

Primary Route: Exocyclic Alkene Cyclopropanation[1]

Protocol Overview:

  • Wittig Olefination: Conversion of N-protected 4-piperidone to 4-methylene piperidine.[1]

  • Simmons-Smith Reaction: Stereospecific cyclopropanation using a zinc carbenoid.[1][2][3]

  • Deprotection: Removal of the N-protecting group (Boc/Cbz) to yield the free amine.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under

    
    .
    
  • Add Potassium tert-butoxide (KO_t_Bu, 1.2 equiv) portion-wise at 0°C. Stir for 1 hour to generate the ylide (bright yellow suspension).

  • Add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) in THF dropwise.[1]

  • Warm to room temperature and reflux for 4-12 hours.

  • Quench with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc) to yield the exocyclic alkene.
    

Step 2: Cyclopropanation (Furukawa Modification)

  • Dissolve the alkene (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.

  • Cool to 0°C. Add Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv) carefully.
    
  • Add Diiodomethane (

    
    , 2.5 equiv) dropwise over 20 minutes. Caution: Exothermic.
    
  • Stir at room temperature for 12–24 hours. Monitor by TLC/LCMS.[1]

  • Quench: Carefully add saturated

    
     (gas evolution).
    
  • Extract with DCM, wash with

    
     (to remove iodine), dry over 
    
    
    
    , and concentrate.

Step 3: Deprotection

  • Dissolve the N-Boc intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (10–20 equiv). Stir for 1–2 hours.

  • Concentrate and neutralize with basic resin or NaOH extraction to obtain 6-azaspiro[2.5]octane .[1]

Synthetic Logic Diagram

Synthesis cluster_0 Precursor Generation cluster_1 Core Construction cluster_2 Final Scaffold Piperidone N-Boc-4-Piperidone Methylene N-Boc-4-Methylene piperidine Piperidone->Methylene Wittig (Ph3P=CH2) SpiroBoc N-Boc-6-azaspiro [2.5]octane Methylene->SpiroBoc Simmons-Smith Cyclopropanation Carbenoid Zn-Carbenoid (Et2Zn + CH2I2) Carbenoid->SpiroBoc Reagent Final 6-Azaspiro[2.5]octane (Free Amine) SpiroBoc->Final TFA/DCM Deprotection

Figure 1: Synthetic pathway for the construction of the 6-azaspiro[2.5]octane scaffold via Simmons-Smith cyclopropanation.[1]

Medicinal Chemistry Applications

Case Study: M4 Muscarinic Acetylcholine Receptor Antagonists

A definitive application of the 6-azaspiro[2.5]octane scaffold is found in the development of selective M4 antagonists for the treatment of movement disorders (e.g., Parkinson's disease).

  • Challenge: Achieving selectivity for the M4 subtype over the highly homologous M1–M5 receptors while maintaining CNS penetration.

  • Solution: Researchers at Vanderbilt University (e.g., VU6015241 ) utilized the chiral 6-azaspiro[2.5]octane core.[1][4] The spiro-cyclopropyl group provided a rigid hydrophobic anchor that fit a specific sub-pocket in the M4 orthosteric site, which was not accessible to flexible linear analogs.

  • Outcome: The scaffold improved metabolic stability (

    
    ) and enabled the separation of enantiomers, where the (R)-enantiomer often displayed superior potency.
    
Metabolic Blocking Strategy

The C4 position of piperidine rings is a notorious "soft spot" for CYP450 oxidation. Replacing a 4-H or 4-Me with a spiro-cyclopropane eliminates the abstractable hydrogen at the bridgehead (C4 is now quaternary) and sterically hinders the adjacent carbons.[1]

Compound ClassMetabolic Liability (C4)Half-Life (

)
Piperidine High (C-H hydroxylation)Low
4,4-Dimethylpiperidine Moderate (Methyl oxidation)Medium
6-Azaspiro[2.5]octane Low (Quaternary C, Steric Block)High
Strategic Design Logic

DesignLogic cluster_options Structural Options Problem Problem: High Clearance (CYP450 Oxidation at Piperidine C4) Strategy Strategy: Scaffold Rigidification & Metabolic Blocking Problem->Strategy OptionA Gem-Dimethyl (Steric bulk, but Me can be oxidized) Strategy->OptionA OptionB Spiro[2.5]octane (No abstractable H, Rigid, Compact) Strategy->OptionB Outcome Outcome: 1. Increased t1/2 2. Lower Entropy Cost (Rigid) 3. Novel IP Space OptionA->Outcome Partial success OptionB->Outcome

Figure 2: Decision logic for selecting the 6-azaspiro[2.5]octane scaffold over traditional gem-dimethyl substitutions.

References

  • Bender, A. M., et al. (2022).[1] "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, 56, 128479.[1] Link

  • Simmons, H. E., & Smith, R. D. (1959).[1] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 53(8), 3227-3246.[1] (Contextual grounding for spiro-scaffold properties).

  • Charette, A. B., & Beauchemin, A. (2001).[1] "Simmons-Smith Cyclopropanation Reaction."[1][2][5][6] Organic Reactions, 58, 1–415.[1] Link

Sources

Exploratory

Technical Analysis: 6-Azaspiro[2.5]octan-1-ylmethanol vs. 1-Carboxylate

The following technical guide provides an in-depth analysis of the 6-azaspiro[2.5]octane scaffold, specifically contrasting the 1-ylmethanol and 1-carboxylate derivatives. Executive Summary: The Divergent Spirocyclic Han...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 6-azaspiro[2.5]octane scaffold, specifically contrasting the 1-ylmethanol and 1-carboxylate derivatives.

Executive Summary: The Divergent Spirocyclic Handle

In modern drug discovery, the 6-azaspiro[2.5]octane scaffold serves as a critical bioisostere for the piperidine ring, offering enhanced metabolic stability and increased saturation (


). The distinction between 6-Azaspiro[2.5]octan-1-ylmethanol  (the Alcohol) and 6-Azaspiro[2.5]octane-1-carboxylate  (the Ester) is not merely one of oxidation state; it represents a strategic bifurcation in library design.
  • The Carboxylate (Ester/Acid): Functions as an electrophilic anchor . It is the primary synthetic entry point, ideal for generating amide libraries or exploring the "carbonyl vector" in active sites.

  • The Methanol (Alcohol): Functions as a nucleophilic pivot . It allows for the extension of the pharmacophore via ethers, amines (via activation), or halides, often used to fine-tune solubility and reach distant hydrophobic pockets.

Crucial Distinction: Researchers must distinguish this carbocyclic scaffold from the 1-oxa-6-azaspiro[2.5]octane (an epoxide). The molecules discussed here possess a fully carbon-based cyclopropane ring, imparting superior chemical stability compared to the reactive epoxide.

Structural & Physicochemical Analysis[1]

The 6-azaspiro[2.5]octane core introduces a specific conformational constraint. Unlike a flexible 4-substituted piperidine, the spiro-fusion locks the C1 substituent into a rigid vector relative to the nitrogen lone pair.

Comparative Properties Table
Feature1-Carboxylate (Methyl Ester)1-ylmethanol (Alcohol)
CAS Number 874365-30-7 (Methyl ester HCl)1803595-93-8 (HCl salt)
Electronic State Electrophilic (Carbonyl)Nucleophilic (Hydroxyl)
H-Bond Donors 0 (1 if free acid)2 (OH + NH)
H-Bond Acceptors 2 (C=O, O-R)2 (OH, N)
LogP (Predicted) ~1.3 (Lipophilic)~0.4 (Polar/Soluble)
Metabolic Liability High (Esterase hydrolysis)Moderate (Glucuronidation)
Primary Utility Amide Library GenerationFragment Linking / Solubility
Stereochemical Considerations

The C1 position on the cyclopropane ring is chiral.

  • Cis/Trans Isomerism: The substituent at C1 can be cis or trans relative to the piperidine nitrogen (or the N-protecting group).

  • Impact: In drug candidates, the trans isomer is often preferred to minimize steric clash with N-substituents, though the cis isomer can induce unique "u-shape" bioactive conformations.

Synthetic Interplay & Workflows

The synthesis of these cores typically proceeds linearly: Alkene


 Carboxylate 

Alcohol
. The carboxylate is the parent scaffold generated via metal-catalyzed cyclopropanation.
Pathway Visualization (DOT)

SpiroSynthesis Alkene N-Boc-4-Methylene piperidine Carboxylate 6-Azaspiro[2.5]octane- 1-carboxylate (The Ester) Alkene->Carboxylate Rh2(OAc)4 Ethyl Diazoacetate Acid Carboxylic Acid Derivative Carboxylate->Acid LiOH Hydrolysis Alcohol 6-Azaspiro[2.5]octan- 1-ylmethanol (The Alcohol) Carboxylate->Alcohol LiAlH4 or LiBH4 reduction Amide Amide Libraries (GPCR/Kinase) Acid->Amide Coupling (HATU/Amine) Ether Ether/Amine Derivatives Alcohol->Ether NaH/R-X or Mitsunobu

Caption: Synthetic divergence from the 4-methylene piperidine precursor. The Carboxylate is the gateway to the Alcohol.

Detailed Experimental Protocols

Protocol A: Cyclopropanation (Synthesis of the Carboxylate)

Objective: Convert N-Boc-4-methylene piperidine to Ethyl 6-azaspiro[2.5]octane-1-carboxylate.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Dissolve N-Boc-4-methylene piperidine (1.0 equiv) and Rhodium(II) acetate dimer (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Addition: Cool to

    
    . Add Ethyl Diazoacetate (1.2 equiv) dropwise via syringe pump over 4 hours. Note: Slow addition is critical to prevent dimerization of the carbene.
    
  • Workup: Warm to room temperature (RT) and stir for 12 hours. Filter through a celite pad to remove Rh catalyst.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

  • Yield Check: Expect a mixture of diastereomers (cis/trans). Separation is possible here but often deferred.

Protocol B: Reduction (Synthesis of the Methanol)

Objective: Selective reduction of the ester to the primary alcohol without ring opening.

  • Reagents: Suspend

    
     (2.0 equiv) in anhydrous THF (
    
    
    
    ) at
    
    
    .
  • Addition: Add the spiro-ester (from Protocol A) dissolved in THF dropwise.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours. Caution: The cyclopropane ring is stable to LAH, but avoid refluxing for prolonged periods.
    
  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then
    
    
    (
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Add anhydrous

    
    , stir for 15 mins, filter the white precipitate, and concentrate.
    
  • Result: The 6-Azaspiro[2.5]octan-1-ylmethanol is obtained as a viscous oil or low-melting solid.

Strategic Application in Drug Design

When to use the Carboxylate (Ester/Acid)
  • Target Class: Protease inhibitors, GPCRs.

  • Design Logic: Use the acid moiety to engage positively charged residues (e.g., Arginine fingers) or convert to an amide to explore deep pockets.

  • Example: Synthesis of M4 muscarinic acetylcholine receptor antagonists often utilizes the amide linkage from this position [1].

When to use the Methanol (Alcohol)
  • Target Class: Kinases, Ion Channels.

  • Design Logic: The hydroxymethyl group mimics the hydration shell or acts as a hydrogen bond donor/acceptor pair.

  • Derivatization:

    • Etherification: Improves metabolic stability over esters.

    • Fluorination: Conversion to

      
       (using DAST) lowers pKa and blocks metabolism.
      
    • Extension: Conversion to

      
       allows for "linkerology" in PROTAC design.
      

References

  • PubChem Compound Summary: 6-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Accessed 2026. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Angewandte Chemie International Edition. (General reference for spiro-piperidine synthesis logic).
Foundational

6-Azaspiro[2.5]octan-1-ylmethanol PubChem and ChemSpider data

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol and its Core Scaffold For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-1-ylmethanol and its Core Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical data and therapeutic context for 6-Azaspiro[2.5]octan-1-ylmethanol. Due to the limited direct public data on this specific derivative, this document establishes a foundational understanding through a detailed analysis of its core scaffold, 6-Azaspiro[2.5]octane, and contextualizes its potential applications based on recent advancements in the study of related compounds.

Executive Summary

6-Azaspiro[2.5]octan-1-ylmethanol is a derivative of the spirocyclic amine 6-Azaspiro[2.5]octane. While specific experimental data for the methanol derivative is not extensively available in public chemical databases, the core azaspiro[2.5]octane structure is a recognized scaffold in medicinal chemistry. Notably, derivatives of this scaffold have recently been identified as potent small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor, highlighting a significant area of therapeutic interest.[1] This guide will synthesize the known properties of the parent compound and explore the potential characteristics and applications of the title compound based on established chemical principles and related literature.

The 6-Azaspiro[2.5]octane Core Scaffold: Physicochemical Properties

Understanding the properties of the parent 6-Azaspiro[2.5]octane scaffold is crucial for predicting the behavior of its derivatives. The following data is consolidated from the PubChem database for the core compound (PubChem CID: 22417173).[2][3]

PropertyValueSource
Molecular Formula C7H13NPubChem[2]
Molecular Weight 111.18 g/mol PubChem[2]
IUPAC Name 6-azaspiro[2.5]octanePubChem[2]
CAS Number 872-64-0PubChem[2]
SMILES C1CC12CCNCC2PubChem[2]
InChIKey GIBPTWPJEVCTGR-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 111.1048 DaPubChem[3]
Predicted XLogP3 1.3PubChem[2]

Structural Visualization

The fundamental structure of 6-Azaspiro[2.5]octane and the derivative 6-Azaspiro[2.5]octan-1-ylmethanol are depicted below. The spirocyclic nature of the molecule, where the cyclopropane and piperidine rings share a single carbon atom, imparts a rigid, three-dimensional architecture that is often sought in drug design to control conformational flexibility and optimize binding to biological targets.

Caption: Chemical structures of the core scaffold and its methanol derivative.

Synthesis Considerations

While a specific, validated synthesis for 6-Azaspiro[2.5]octan-1-ylmethanol is not publicly documented, a plausible synthetic route can be inferred from general organic chemistry principles and published syntheses of similar spirocyclic amines. A common strategy for constructing such scaffolds involves the annulation of one ring onto a pre-existing ring.

A potential retrosynthetic analysis suggests that the target molecule could be derived from a precursor containing the cyclopropane ring with a suitable functional group for elaboration into the piperidine ring, or vice versa. For instance, a synthetic route for a related 4,7-diazaspiro[2.5]octane compound utilizes a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate as a starting material.[4] This suggests that functionalized cyclopropanes are viable starting points for building the adjacent heterocyclic ring.

Hypothetical Synthesis Workflow

A generalized workflow for the synthesis could involve the following key steps:

  • Formation of a Functionalized Piperidine Precursor: This could involve the synthesis of a piperidine ring with a suitable leaving group or a group that can be converted into one, positioned to facilitate the spirocyclization.

  • Spirocyclization: Reaction with a suitable three-carbon unit to form the cyclopropane ring. This is a critical step that establishes the spirocenter.

  • Functional Group Interconversion: Modification of a functional group on the cyclopropane ring to introduce the hydroxymethyl group.

G start Functionalized Piperidine or Cyclopropane Starting Material step1 Ring Annulation/ Spirocyclization start->step1 Key bond formation step2 Functional Group Manipulation step1->step2 Introduction of -CH2OH precursor product 6-Azaspiro[2.5]octan-1-ylmethanol step2->product Final conversion

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Biological Activity and Therapeutic Relevance

The most compelling aspect of the 6-azaspiro[2.5]octane scaffold lies in its recently discovered role in the development of small molecule agonists for the GLP-1 receptor.[1]

GLP-1 Receptor Agonism

Activation of the GLP-1 receptor is a clinically validated strategy for the treatment of type 2 diabetes mellitus and obesity.[1] GLP-1 agonists stimulate insulin release, suppress glucagon secretion, slow gastric emptying, and promote satiety. While the current market is dominated by injectable peptide-based agonists, there is significant interest in developing orally bioavailable small molecule alternatives to improve patient compliance.

A 2023 study published in Bioorganic & Medicinal Chemistry Letters detailed the optimization of a series of 6-azaspiro[2.5]octane derivatives into potent GLP-1 agonists.[1] The study utilized cryogenic electron microscopy to understand the structure-activity relationships (SAR) of these compounds, providing a rational basis for their design. The spirocyclic core was a key element in orienting substituents to achieve high-affinity binding to the receptor.

The presence of the hydroxymethyl group in 6-Azaspiro[2.5]octan-1-ylmethanol introduces a polar functional group that can participate in hydrogen bonding. This is a critical feature for molecular recognition at receptor binding sites. Therefore, it is plausible that this compound, or further derivatives thereof, could be investigated for similar biological activities.

Safety and Handling

For the parent compound, 6-Azaspiro[2.5]octane, GHS hazard statements indicate that it is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[2] Its hydrochloride salt is listed as a solid that should be stored in a refrigerator and carries warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[5]

Given these classifications for the core scaffold, 6-Azaspiro[2.5]octan-1-ylmethanol should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

6-Azaspiro[2.5]octan-1-ylmethanol represents an intriguing, albeit under-characterized, chemical entity. The true value of this guide lies in the synthesis of information from its core structure and therapeutically relevant derivatives. The demonstrated success of the 6-azaspiro[2.5]octane scaffold in developing potent, small molecule GLP-1 receptor agonists provides a strong rationale for the further investigation of derivatives like 6-Azaspiro[2.5]octan-1-ylmethanol.

Future research should focus on:

  • Developing and publishing a robust, scalable synthesis for 6-Azaspiro[2.5]octan-1-ylmethanol and its enantiomers.

  • Full physicochemical characterization, including NMR, mass spectrometry, and X-ray crystallography, to confirm its structure and stereochemistry.

  • In vitro screening against a panel of biological targets, with a primary focus on the GLP-1 receptor, to assess its potential as a therapeutic agent.

This foundational work is essential to unlock the potential of this and related molecules for application in drug discovery and development.

References

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Supporting Information. Wiley-VCH. [Link]

  • PubChem. * (6S)-(7-Oxa-4-azaspiro[2.5]octan-6-YL)methanol*. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChemLite. 6-azaspiro[2.5]octane (C7H13N). [Link]

  • Google Patents.CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol

This Application Note is structured as a high-fidelity technical guide for the synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol , specifically targeting the reduction of its methyl ester precursor. It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-fidelity technical guide for the synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol , specifically targeting the reduction of its methyl ester precursor. It is designed for medicinal chemists and process development scientists, prioritizing robustness, scalability, and safety.

Abstract & Strategic Overview

The 6-azaspiro[2.5]octane scaffold is a high-value pharmacophore in modern drug discovery, often serving as a conformationally restricted surrogate for piperidine or morpholine. The 1-hydroxymethyl derivative allows for further functionalization (e.g., etherification, halogenation) at a vector distinct from the piperidine nitrogen.

This protocol details the reduction of Methyl 6-azaspiro[2.5]octane-1-carboxylate to 6-Azaspiro[2.5]octan-1-ylmethanol . While the reduction of esters to alcohols is a standard transformation, the spirocyclic cyclopropane ring introduces specific steric and electronic constraints. This guide recommends an N-protection strategy (typically N-Boc) prior to reduction to prevent amine-aluminum complexation, which can stall the reaction and complicate workup.

Key Reaction Features
  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) – Selected for complete reduction power over DIBAL-H or NaBH
    
    
    
    .
  • Solvent: Anhydrous Tetrahydrofuran (THF) – Ensures solubility of the spirocyclic intermediate.

  • Critical Control: Temperature control (

    
    ) is vital to prevent cyclopropane ring opening or over-reduction side products.
    

Retrosynthetic Logic & Pathway

The synthesis is best approached by first securing the secondary amine. Direct reduction of the free amine ester is possible but often results in lower yields due to the formation of stable aluminum-amine adducts.

Recommended Pathway:

  • Protection:

    
    -Boc protection of the secondary amine (if starting from HCl salt).
    
  • Reduction: LiAlH

    
     mediated reduction of the ester.
    
  • Deprotection (Optional): Removal of Boc group if the free amine is the immediate target (usually done after downstream coupling).

ReactionScheme SM Methyl 6-azaspiro[2.5] octane-1-carboxylate (HCl Salt) Step1 Step 1: Protection (Boc2O, TEA, DCM) SM->Step1 Inter N-Boc-Ester Intermediate Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter->Step2 Product N-Boc-6-Azaspiro[2.5] octan-1-ylmethanol (Target) Step2->Product

Figure 1: Strategic pathway for the synthesis of the target alcohol via an N-protected intermediate.

Detailed Experimental Protocol

Phase A: Substrate Preparation (N-Protection)

Skip this phase if starting with commercially available N-Boc-Methyl 6-azaspiro[2.5]octane-1-carboxylate.

Reagents:

  • Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (10 mL/g substrate)

Procedure:

  • Suspend the amine hydrochloride salt in DCM at

    
    .
    
  • Add

    
     dropwise. The suspension should clear as the free base is liberated.
    
  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain: Ninhydrin or PMA).

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat.

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Yield Expectation: >90% (Colorless oil or white solid).

Phase B: Reductive Transformation (The Core Protocol)

Safety Note: LiAlH


 is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (

or Ar).

Stoichiometry Table:

ComponentRoleEquiv.Conc/Notes
N-Boc-Ester Intermediate Substrate1.0Dissolved in dry THF
LiAlH

(2.0 M in THF)
Reductant2.5Excess ensures full conversion
THF (Anhydrous) Solvent--0.1 M - 0.2 M concentration
Rochelle's Salt (Sat. Aq.) QuenchExcessFor emulsion breaking

Step-by-Step Execution:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with anhydrous THF and cool to

    
     using an ice bath.
    
  • Reagent Addition: Carefully add the LiAlH

    
     solution (2.5 equiv) via syringe or cannula. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve the N-Boc-ester (from Phase A) in anhydrous THF. Add this solution dropwise to the LiAlH

    
     slurry over 20–30 minutes.
    
    • Why? Slow addition controls the exotherm and prevents localized overheating which could degrade the Boc group or the cyclopropane ring.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT. Stir for an additional 2–4 hours.
    
    • Checkpoint: Monitor by TLC (solvent: 1:1 EtOAc/Hexane). The ester spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
  • Fieser Quench (Critical): Cool the mixture back to

    
    . For every x grams  of LiAlH
    
    
    
    used, add sequentially:
    • x mL Water (Very slow addition, vigorous gas evolution).

    • x mL 15% Aqueous NaOH.

    • 3x mL Water.

  • Workup: Warm to RT and stir for 30 minutes until a granular white precipitate forms (aluminum salts).

  • Filtration: Filter the mixture through a pad of Celite. Wash the cake thoroughly with diethyl ether or EtOAc.

  • Purification: Concentrate the filtrate. The resulting crude oil is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Process Logic & Troubleshooting Flowchart

The following diagram illustrates the decision-making process for the workup, addressing the common issue of aluminum emulsions.

WorkupFlow Start Reaction Complete (TLC Check) Quench Cool to 0°C Fieser Quench Method Start->Quench Precipitate Granular Precipitate Formed? Quench->Precipitate Filter Filter through Celite Wash with EtOAc Precipitate->Filter Yes Rochelle Add Sat. Rochelle's Salt Stir vigorously 2-12h Precipitate->Rochelle No Yes Yes No No (Sticky/Gel) Dry Dry (Na2SO4) Concentrate Filter->Dry PhaseSep Phase Separation (Organic/Aqueous) Rochelle->PhaseSep PhaseSep->Dry Final Target Alcohol Isolated Dry->Final

Figure 2: Workup decision tree. The "Fieser" method is faster, but "Rochelle's Salt" is the backup if an emulsion forms.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your isolated product against these expected spectral features.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       3.50–3.70 (m, 2H): 
      
      
      
      (The diagnostic doublet or multiplet for the hydroxymethyl group).
    • 
       3.30–3.50 (m, 4H):  Piperidine ring protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       1.45 (s, 9H):  Boc-group methyls (if protected).
      
    • 
       0.40–0.90 (m, 4H):  Spiro-cyclopropyl protons (High field signals are characteristic of the spiro[2.5] system).
      
  • MS (ESI+):

    • Expected Mass (

      
      ): Calculated MW + 1.
      
    • If N-Boc protected (

      
      ): MW 
      
      
      
      241.3. Look for
      
      
      at 264.3 or fragment
      
      
      .

Critical Process Parameters (CPP)

  • Temperature Control: Do not allow the reduction to exceed

    
    . Higher temperatures can lead to N-Boc cleavage or ring-opening of the strained cyclopropane.
    
  • Water Content: The reaction must be strictly anhydrous. Even trace water will consume LiAlH

    
    , requiring a larger excess which complicates the workup.
    
  • Stirring Efficiency: The aluminum salt quench creates a heavy slurry. Mechanical stirring is recommended for scales >10g.

References

  • Reduction of Cyclopropyl Esters

    • Chemistry LibreTexts. (2023).[1] "Esters can be reduced to 1° alcohols using LiAlH4."[1][2][3] Link

    • Master Organic Chemistry. (2023).[3] "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Link

  • Spirocyclic Scaffold Synthesis

    • Organic & Biomolecular Chemistry. (2014). "Facile synthesis of 2-azaspiro[3.4]octane." Link

    • Google Patents. (2020). "Synthesis method of 4, 7-diazaspiro [2.5] octane compound." (CN111943894A). Link

  • Reagent Handling

    • Organic Syntheses. "Carbazic acid, tert-butyl ester" (Boc-protection protocols). Link

Disclaimer: This protocol involves hazardous chemicals.[4] A comprehensive risk assessment (RA) must be conducted before execution. The author assumes no liability for experimental outcomes.

Sources

Application

Protocol for LiAlH4 reduction of 6-azaspiro[2.5]octane-1-carboxylate

[1] Abstract & Scope This Application Note details the protocol for the Lithium Aluminum Hydride (LiAlH₄) reduction of 6-azaspiro[2.5]octane-1-carboxylate to its corresponding hydroxymethyl derivative. This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This Application Note details the protocol for the Lithium Aluminum Hydride (LiAlH₄) reduction of 6-azaspiro[2.5]octane-1-carboxylate to its corresponding hydroxymethyl derivative. This transformation is critical in the synthesis of spirocyclic scaffolds used in medicinal chemistry to improve metabolic stability and restrict conformational freedom.

Key Challenges Addressed:

  • Cyclopropane Integrity: Preserving the strained spiro[2.5] system during strong hydride reduction.

  • Amino-Alcohol Chelation: Overcoming persistent aluminum emulsions during workup.

  • Safety: Managing the pyrophoric nature of LiAlH₄ on a multigram scale.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis

The substrate contains a cyclopropane ring spiro-fused to a piperidine ring. The target functional group is the ester at the C1 position.

  • Reaction Type: Nucleophilic Acyl Substitution followed by Nucleophilic Addition.

  • Stoichiometry: Reduction of an ester requires 0.5 molar equivalents of LiAlH₄ (delivering 2 hydride equivalents). However, standard protocol dictates 1.5 – 2.0 molar equivalents to ensure completion and account for adventitious moisture or acidic protons (e.g., if the secondary amine at position 6 is unprotected).

Reaction Scheme

The reduction proceeds via a tetrahedral intermediate, collapsing to an aldehyde, which is rapidly reduced to the alkoxide.

ReactionScheme Substrate Ester Substrate (6-azaspiro[2.5]...) Intermediate Aldehyde Intermediate Substrate->Intermediate Hydride Addn 1 (-OR') LAH LiAlH4 (THF, 0°C) LAH->Substrate Alkoxide Aluminum Alkoxide Complex Intermediate->Alkoxide Hydride Addn 2 Product Primary Alcohol (Hydroxymethyl) Alkoxide->Product Rochelle Salt Quench

Figure 1: Stepwise reduction mechanism. Note that the aldehyde intermediate is transient and not isolated.

Pre-Reaction Planning

Reagent Compatibility Check

Before proceeding, verify the protecting group (PG) status of the Nitrogen at position 6:

N-SubstituentCompatibility with LiAlH₄Action Required
N-Benzyl (Bn) High. Stable.Proceed with standard protocol.
N-Boc Low. Risk of reduction to N-Methyl.STOP. Switch to LiBH₄ or DIBAL-H if Boc retention is required.
N-Cbz Medium. May be cleaved or reduced.Monitor closely; LiAlH₄ often cleaves Cbz to N-Methyl.
Free Amine (NH) Compatible. Consumes 0.25 eq LiAlH₄.Increase LiAlH₄ loading by 0.25 eq to account for N-deprotonation.
Solvent Selection[4]
  • Preferred: Anhydrous THF (Tetrahydrofuran) .[1]

    • Reasoning: The amino-alcohol product and the spirocyclic amine substrate have better solubility in THF than in Diethyl Ether (

      
      ). THF also complexes Li cations effectively, breaking up tight ion pairs and accelerating the reduction.
      

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Substrate: 6-azaspiro[2.5]octane-1-carboxylate (1.0 equiv).

    • LiAlH₄: 2.4 M solution in THF or powder (use 1.5 - 2.0 equiv).

    • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

    • Quench: Rochelle Salt (Sodium Potassium Tartrate), saturated aqueous solution.[2][3]

  • Glassware:

    • 3-neck Round Bottom Flask (RBF) oven-dried.

    • Addition funnel (pressure-equalizing).

    • Nitrogen/Argon manifold.

Step-by-Step Procedure
Phase 1: Setup and Activation
  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Reagent Prep:

    • If using LiAlH₄ powder: Weigh quickly in air (if pellets) or glovebox (if powder) and transfer to RBF. Suspend in anhydrous THF (0.2 M concentration relative to LiAlH₄). Cool to 0°C .[2][3][4]

    • If using LiAlH₄ solution: Transfer via cannula to the RBF. Cool to 0°C .[2][3][4]

Phase 2: Controlled Addition
  • Substrate Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF (volume equal to the LiAlH₄ solution volume) to ensure fluidity.

  • Dropwise Addition: Add the ester solution to the LiAlH₄ suspension dropwise over 30–60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 5°C. The reaction is exothermic.

    • Observation: Gas evolution (

      
      ) will occur if the amine is unprotected or the solvent is wet.
      
Phase 3: Reaction & Monitoring
  • Warm Up: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir: Stir at RT for 2–4 hours.

    • Note: Reflux is generally not recommended for this substrate unless TLC indicates stalled conversion. High heat risks opening the strained cyclopropane ring [1].

  • TLC Monitoring: Check consumption of starting material (Visualize with Ninhydrin for amines or PMA stain).

Phase 4: The Rochelle Salt Quench (Crucial)

Standard Fieser workup (Water/NaOH/Water) often fails with amino-alcohols due to "clumping" and aluminum-amine chelation. The Rochelle Salt method is mandatory here.

  • Cool Down: Cool the reaction mixture back to 0°C .

  • Dilution: Dilute with wet

    
     or THF (2x reaction volume).
    
  • Quench: Add Saturated Aqueous Rochelle Salt (Sodium Potassium Tartrate) dropwise.

    • Volume: Use approx. 20 mL of sat. Rochelle salt per 1 gram of LiAlH₄ used.

  • Biphasic Stirring: Remove ice bath and stir vigorously at RT for 1–2 hours .

    • Visual Endpoint: The gray/cloudy emulsion must separate into two distinct, clear layers (organic top, aqueous bottom). If layers are not clear, add more Rochelle salt and stir longer.

Phase 5: Isolation
  • Separation: Transfer to a separatory funnel. Collect the organic layer.[1]

  • Extraction: Extract the aqueous layer 3x with DCM (Dichloromethane) or EtOAc.

    • Note: Amino-alcohols are polar. DCM/MeOH (9:1) may be needed for extraction if the product is very polar.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
  • Concentration: Filter and concentrate in vacuo to yield the crude amino-alcohol.

Workup Decision Logic (Visualization)

WorkupLogic Start Reaction Complete Cool Cool to 0°C Dilute with Ether Start->Cool Quench Add Sat. Rochelle Salt (NaK Tartrate) Cool->Quench Stir Stir Vigorously (1-2 Hours) Quench->Stir Check Check Layers Stir->Check Emulsion Cloudy/Emulsion Check->Emulsion No separation Clear Two Clear Layers Check->Clear Success Emulsion->Stir Add more salt/time Extract Separate & Extract (DCM or EtOAc) Clear->Extract

Figure 2: Rochelle Salt Workup Workflow. This method specifically targets the disruption of Aluminum-Nitrogen complexes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Emulsion Aluminum salts trapping the amino-alcohol.Do not filter. Use the Rochelle salt method and stir longer (up to 12h) until phases clarify.
Ring Opening Reaction temperature too high or acidic quench.Keep reaction at 0°C

RT. Ensure quench is neutral (Rochelle salt is pH ~7-8). Avoid strong acids.
Incomplete Reduction Moisture in solvent or old LiAlH₄.Titrate LiAlH₄ or use fresh bottle. Dry THF over molecular sieves (3Å).
Product in Aqueous High polarity of amino-alcohol.Saturate aqueous layer with NaCl (brine) and extract with CHCl₃/Isopropanol (3:1) .

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for hydride reductions).
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Original Fieser workup, contrasted here with Rochelle method).
  • Levin, D. "The Rochelle Salt Work-Up for Amino Alcohols." Org.[5][4] Process Res. Dev.2009 , 13, 325.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for ester reduction).
  • Not Voodoo X. "Workup: Aluminum Hydride Reduction." University of Rochester.[4]

Disclaimer: This protocol involves the use of pyrophoric reagents (LiAlH₄). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant lab coat, safety glasses, gloves).

Sources

Method

Application Note: 6-Azaspiro[2.5]octan-1-ylmethanol as a Rigidified Piperazine Bioisostere

Topic: Using 6-Azaspiro[2.5]octan-1-ylmethanol as a piperazine bioisostere Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary In modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-Azaspiro[2.5]octan-1-ylmethanol as a piperazine bioisostere Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, yet it often introduces liabilities regarding metabolic stability (N-oxidation, ring opening) and off-target promiscuity due to its conformational flexibility. 6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value, rigidified bioisostere that addresses these challenges. By replacing the piperazine core with a spiro[2.5]octane scaffold, researchers can modulate lipophilicity (LogD), block metabolic hotspots, and alter exit vectors to explore novel chemical space while retaining the essential basic nitrogen interaction.

This guide details the strategic rationale, physicochemical implications, and experimental protocols for integrating this scaffold into lead optimization programs.

Strategic Rationale & Physicochemical Profiling

Structural Bioisosterism

The transition from a piperazine to a 6-azaspiro[2.5]octane scaffold involves replacing the distal nitrogen (N4) of the piperazine with a spiro-fused cyclopropane ring carrying a hydroxymethyl handle.

  • Piperazine: Flexible chair conformation; vectors at N1 and N4 are roughly parallel (

    
    ) but can adopt twisted boat forms.
    
  • 6-Azaspiro[2.5]octane: The spiro-fusion at C4 (relative to the piperidine nitrogen) locks the ring conformation. The cyclopropane ring acts as a steric block, preventing oxidative metabolism at the typically vulnerable para-position.

  • Exit Vectors: The "1-ylmethanol" substituent on the cyclopropane ring projects the linker/warhead at a distinct angle (approx.

    
    -
    
    
    
    relative to the N-vector), accessing binding pockets unreachable by linear piperazine linkers.
Property Modulation Table

The following table contrasts the physicochemical shifts expected when replacing a standard N-methylpiperazine motif with the 6-azaspiro[2.5]octan-1-ylmethanol scaffold.

PropertyPiperazine Core6-Azaspiro[2.5]octan-1-ylmethanolImpact on Drug Design
Basicity (pKa) ~9.8 (Basic N)~10.5 - 11.0 (Piperidine-like)Slightly increased basicity; may improve solubility but requires hERG monitoring.
Lipophilicity (cLogP) Low (Polar)Moderate (Increased Fsp3)Cyclopropane adds lipophilic bulk without aromaticity; improves BBB permeability.
Metabolic Stability Low (N-oxidation, reactive metabolites)HighSpiro-center blocks CYP450 oxidation at the 4-position; cyclopropane is generally stable.
Conformational Entropy High (Flexible)Low (Rigid)Reduced entropic penalty upon binding; potential for higher potency.
Vector Geometry Linear / PlanarKinked / 3DAccesses "L-shaped" or "bent" binding pockets.

Experimental Protocols

Retrosynthetic Integration Strategy

To utilize 6-azaspiro[2.5]octan-1-ylmethanol (Compound 1 ), chemists typically employ two primary coupling strategies:

  • Nitrogen Functionalization (Core A Coupling): Attaching the basic nitrogen to an aromatic core via SNAr or Buchwald-Hartwig coupling.

  • Alcohol Functionalization (Core B Coupling): Converting the hydroxymethyl group into a leaving group (mesylate/halide) or an aldehyde for reductive amination.

Detailed Synthesis Protocol

Objective: Synthesis of a bi-functionalized ligand using 1 as a linker.

Reagents & Materials:
  • Scaffold: 6-Azaspiro[2.5]octan-1-ylmethanol (HCl salt or free base).

  • Core A (Electrophile): Aryl halide (e.g., 4-chloropyridine).

  • Core B (Nucleophile): Amine or Phenol.

  • Solvents: DMF, DCM, THF (Anhydrous).

  • Catalysts: Pd2(dba)3, BINAP (for Buchwald).

Step-by-Step Workflow:

Step 1: N-Arylation (Attachment to Core A)

  • Rationale: Establish the primary pharmacophore anchor first.

  • Charge a reaction vial with 6-azaspiro[2.5]octan-1-ylmethanol (1.0 equiv), Aryl Halide (1.1 equiv), and Cs2CO3 (2.0 equiv) in anhydrous DMF.

  • Critical Decision:

    • If Aryl Halide is electron-deficient (e.g., 4-chloropyridine): Heat to 80°C for 4-12 h (SNAr).

    • If Aryl Halide is unactivated: Add Pd2(dba)3 (5 mol%) and BINAP (10 mol%), heat to 100°C under N2 (Buchwald-Hartwig).

  • Monitor via LC-MS for conversion of starting material (

    
     for core).
    
  • Workup: Dilute with EtOAc, wash with H2O/Brine. Dry over Na2SO4. Purify via flash chromatography (MeOH/DCM gradient).

    • Checkpoint: Verify retention of the hydroxyl group (broad IR peak ~3400 cm⁻¹).

Step 2: Activation of the Hydroxymethyl Linker

  • Rationale: The primary alcohol is a poor leaving group. Convert to Mesylate (OMs) for nucleophilic displacement or Aldehyde for reductive amination.

  • Method A: Mesylation (For Ether/Amine linkages)

    • Dissolve intermediate from Step 1 in anhydrous DCM at 0°C.

    • Add Et3N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

    • Stir at 0°C for 1 h. Confirm conversion to OMs adduct (TLC).

    • Note: Use immediately in Step 3 to avoid decomposition.

  • Method B: Oxidation (For Reductive Amination)

    • Dissolve intermediate in DCM. Add Dess-Martin Periodinane (1.2 equiv).

    • Stir at RT for 2 h. Quench with Na2S2O3/NaHCO3.

    • Isolate the aldehyde.

Step 3: Coupling to Core B

  • Scenario: Displacement of OMs with a secondary amine (HNR2).

  • Dissolve Mesylate intermediate in MeCN or DMF.

  • Add HNR2 (1.5 equiv) and K2CO3 (2.0 equiv).

  • Heat to 60°C in a sealed tube for 16 h.

  • Validation: LC-MS should show product mass. The spiro-cyclopropane ring is stable under these basic conditions.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting this bioisostere and the synthesis workflow.

Bioisostere_Workflow Start Lead Compound Analysis (Piperazine Core) Problem_ID Identify Liability: 1. Metabolic Instability (N-Oxidation) 2. Poor Selectivity (Flat Structure) Start->Problem_ID Select_Spiro Select Scaffold: 6-Azaspiro[2.5]octan-1-ylmethanol Problem_ID->Select_Spiro Requires Rigidification/Blocking Synthesis_Path Synthesis Strategy Select_Spiro->Synthesis_Path Path_A Path A: S_NAr / Buchwald (N-Arylation) Synthesis_Path->Path_A Attach Core A (Aryl) Path_B Path B: Linker Activation (Alcohol -> OMs/Aldehyde) Path_A->Path_B Functionalize Handle Validation Validation Assays: 1. Microsomal Stability (HLM) 2. LogD Determination 3. Target Affinity (Ki) Path_B->Validation Final Compound

Caption: Workflow for identifying piperazine liabilities and implementing the 6-azaspiro[2.5]octane replacement strategy.

Case Study: Optimization of a Sigma Receptor Ligand

Context: A hypothetical lead compound containing a piperazine linker showed potent Sigma-1 receptor affinity (


 nM) but rapid clearance in human liver microsomes (


L/min/mg) due to oxidation at the piperazine ring.

Intervention:

  • Design: The piperazine was replaced with 6-azaspiro[2.5]octan-1-ylmethanol . The basic nitrogen was coupled to the original aryl pharmacophore.

  • Linker Adjustment: The "1-ylmethanol" group was converted to a methyl-amine ether to mimic the original distal nitrogen substituent.

  • Result:

    • Metabolic Stability:

      
       dropped to 
      
      
      
      
      
      L/min/mg. The spiro-cyclopropane effectively blocked metabolic access.
    • Selectivity: The rigidified vector reduced off-target binding to the hERG channel (Selectivity index improved >10-fold).

    • Potency: Maintained nanomolar affinity (

      
       nM) due to the preservation of the pharmacophore distance.
      

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spirocyclic Piperidines as Bioisosteres of Piperazine." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008).[2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "6-Azaspiro[2.5]octane."[3][4][5] National Center for Biotechnology Information. Link

  • Stepaniuk, O., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres." International Journal of Molecular Sciences. Link

Sources

Application

Optimizing Coupling Strategies for 6-Azaspiro[2.5]octan-1-ylmethanol in Drug Discovery

Executive Summary & Structural Analysis 6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value scaffold in modern medicinal chemistry, offering a unique combination of sp³-rich character , conformational restriction ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value scaffold in modern medicinal chemistry, offering a unique combination of sp³-rich character , conformational restriction , and tuned lipophilicity (lower LogP than gem-dimethyl analogs).[1]

However, successful incorporation of this building block requires navigating two distinct reactivity challenges:

  • The Distal Amine (N6): A secondary amine located in the piperidine ring.[1] It is sterically unencumbered but requires chemoselective handling to avoid competitive reactivity.[1]

  • The Proximal Alcohol (C1-Methanol): A primary alcohol attached directly to the strained cyclopropane ring. Critical Risk: The cyclopropylcarbinyl moiety is highly susceptible to acid-catalyzed ring expansion (rearrangement to cyclobutyl species) via the cyclopropylcarbinyl cation.

This Application Note provides validated protocols to couple this scaffold while maintaining structural integrity.

Strategic Considerations

Before initiating synthesis, researchers must select the correct workflow based on the target moiety.[1]

FeatureChemical CharacteristicImpact on Protocol
Ring Strain ~27 kcal/mol (Cyclopropane)Avoid strong Lewis Acids and high temperatures (>100°C) in acidic media.
Nucleophilicity

Amine >

Alcohol
Amine will react first with electrophiles. Orthogonal protection (e.g., N-Boc) is required for alcohol functionalization.[1]
Stereochemistry Chiral centers at C1 and C3 (spiro)Protocols must preserve stereochemical integrity (avoid

pathways).[1]
Decision Tree: Coupling Workflow

CouplingWorkflow Start Start: 6-Azaspiro[2.5]octan-1-ylmethanol Target Target Functionalization? Start->Target Amine Coupling to Amine (N6) Target->Amine Amide/Urea Alcohol Coupling to Alcohol (C1-OH) Target->Alcohol Ether/Ester Direct Direct Amide Coupling (Protocol A) Amine->Direct Protect Require N-Protection (e.g., N-Boc) Alcohol->Protect Mitsunobu Mitsunobu Reaction (Protocol B) Protect->Mitsunobu Aryl/Alkyl Ethers Alkylation Base-Mediated Alkylation (Protocol C) Protect->Alkylation Robust Electrophiles

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Protocol A: Amide Coupling (N-Functionalization)

Objective: Acylation of the secondary amine (N6) with a carboxylic acid. Challenge: Ensuring complete conversion without affecting the free hydroxyl group (though


-acylation is kinetically favored over 

-acylation, high-energy activated esters can sometimes react with the alcohol).
Recommended Reagents
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt for faster kinetics, minimizing the window for side reactions.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF or DCM (Anhydrous).[1]

Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at 0°C for 15 minutes.

    • Note: The color typically shifts to yellow/orange upon activation.[1]

  • Addition: Add 6-Azaspiro[2.5]octan-1-ylmethanol (1.0–1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LCMS.[1][2] Look for the

      
       peak.[1] If 
      
      
      
      -acylation (dimer) is observed, reduce temperature to 0°C for the duration.[1]
  • Workup (Crucial for Stability):

    • Dilute with EtOAc.[1][3]

    • Wash with Sat.

      
        (2x) and Brine (1x).[1]
      
    • AVOID: Do not wash with strong acid (e.g., 1M HCl) to remove excess amine, as this risks cyclopropane ring opening.[1] Use a citric acid wash (10% aq.) only if necessary and keep contact time short (<5 min).[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Mitsunobu Etherification (O-Functionalization)

Objective: Converting the primary alcohol to an aryl ether or ester. Pre-requisite: The amine MUST be protected (e.g., tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate).

Mechanism & Risk

The Mitsunobu reaction proceeds via an


 mechanism.[1][4][5] This is ideal for the cyclopropyl carbinol as it avoids carbocation intermediates that lead to ring expansion.
Step-by-Step Procedure
  • Setup: In a flame-dried flask under

    
    , dissolve N-Boc-6-Azaspiro[2.5]octan-1-ylmethanol  (1.0 equiv), Triphenylphosphine  (
    
    
    
    , 1.5 equiv), and the Nucleophile (Phenol/Acid, 1.1 equiv) in anhydrous THF (0.1 M).
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.

    • Why DIAD? DIAD is generally preferred over DEAD for better stability and easier byproduct removal.[1]

    • Rate Control: The reaction is exothermic.[1] Rapid addition can cause local heating and decomposition.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the solvent. Triturate the residue with

    
    /Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[1]
  • Purification: Purify the filtrate via silica gel chromatography.

Protocol C: Deprotection & Handling (The "Acid Warning")

If N-Boc protection was used, it must be removed to recover the amine.[1] This is the most critical step regarding scaffold stability.[1]

The Cyclopropyl Rearrangement Risk

Under strong acidic conditions, the cyclopropylcarbinyl cation can rearrange:



This leads to ring-expanded byproducts (cyclobutanes) or open-chain alkenes.
Safe Deprotection Protocol

Method: HCl in Dioxane (Controlled).[1]

  • Dissolve the substrate in DCM (not MeOH, to prevent solvolysis).[1]

  • Cool to 0°C .

  • Add 4N HCl in Dioxane (5–10 equiv) dropwise.

  • Time Limit: Monitor closely. Do not stir overnight. usually, 1–2 hours at 0°C is sufficient.[1]

  • Quench: Immediately quench with sat.

    
     at 0°C before concentrating.[1] Do not concentrate the acidic solution directly with heat , as this promotes rearrangement.[1]
    

Troubleshooting & Data Summary

IssueProbable CauseSolution
Ring Expansion (Cyclobutane formation) Acid too strong or temp too high.Switch from HCl/Dioxane to TFA/DCM (1:4) at 0°C. Quench immediately.
O-Acylation during Amide Coupling Amine not nucleophilic enough or excess reagent.Ensure 1.0 eq of Acid/HATU. Keep temp at 0°C.
Low Yield in Mitsunobu Steric hindrance at spiro center.Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) and

for more difficult couplings.
Stability Comparison of Conditions

Stability Safe Safe Zone (Intact Cyclopropane) Risk Risk Zone (Rearrangement) Cond1 Basic (NaOH, NaH) Cond1->Safe Cond2 Pd/C Hydrogenation Cond2->Safe Cond3 TFA/DCM (0°C) Cond3->Safe Monitor Time Cond4 Conc. HCl / Heat Cond4->Risk Cond5 Lewis Acids (BF3·Et2O) Cond5->Risk

Figure 2: Stability profile of the cyclopropylcarbinyl moiety under various reaction conditions.

References

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935.[1] (Foundational text on spiro-piperidine properties).

  • Roberts, J. D., & Mazur, R. H. (1951).[1] "Cyclopropylcarbinyl and Cyclobutyl Cations." Journal of the American Chemical Society, 73(8), 3542.[1] (Classic mechanism of ring expansion).[1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Retrieved from [Link]

  • PubChem. (2025).[1][6] 6-Azaspiro[2.5]octane Compound Summary. Retrieved from [Link]

Sources

Method

Preparation of 6-Azaspiro[2.5]octan-1-ylmethanol HCl Salt: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry Spirocyclic frameworks, particularly those incorporating a piperidine ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic frameworks, particularly those incorporating a piperidine ring, are of paramount importance in modern drug discovery. The inherent three-dimensional nature of these structures provides a rigid scaffold that can lead to enhanced pharmacological properties, such as improved potency, selectivity, and pharmacokinetic profiles, when compared to their linear or less rigid counterparts. The 6-azaspiro[2.5]octane moiety is a valuable building block that introduces a unique spatial arrangement of functional groups, making it an attractive scaffold for the development of novel therapeutics targeting a wide range of biological targets. This document provides a comprehensive guide to the multi-step synthesis of 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride, a key intermediate for further chemical elaboration.

Synthetic Strategy Overview

The synthesis of 6-azaspiro[2.5]octan-1-ylmethanol HCl salt is a multi-step process that begins with the commercially available N-Boc-4-piperidone. The synthetic route involves the formation of an exocyclic methylene group, followed by a Simmons-Smith cyclopropanation to construct the spirocyclic core. Subsequent functional group manipulations, including reduction of a carboxylic acid and deprotection, lead to the final product.

Synthetic_Overview A N-Boc-4-piperidone B tert-Butyl 4-methylenepiperidine-1-carboxylate A->B Wittig Reaction C tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate B->C Simmons-Smith Cyclopropanation & Functionalization D 6-Azaspiro[2.5]octan-1-ylmethanol C->D Boc Deprotection E 6-Azaspiro[2.5]octan-1-ylmethanol HCl Salt D->E Salt Formation

Caption: Overall synthetic workflow for 6-Azaspiro[2.5]octan-1-ylmethanol HCl salt.

PART 1: Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of the target compound, including reagent quantities, reaction conditions, and purification procedures.

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

Scientific Rationale: The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group. The Wittig reaction is a reliable and widely used method for this transformation.[1] It utilizes a phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide and a strong base, to react with the ketone, forming the desired alkene and triphenylphosphine oxide as a byproduct.[2][3]

Protocol:

  • To a suspension of methyltriphenylphosphonium bromide (36.3 g, 101.6 mmol) in anhydrous diethyl ether (300 mL) under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (11.4 g, 101.6 mmol) in one portion.

  • The resulting mixture is heated to reflux for 2 hours.

  • Cool the reaction mixture to 0 °C and add a solution of N-tert-butoxycarbonyl-4-piperidone (15.0 g, 75.3 mmol) in diethyl ether (60 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add hexane (300 mL). Stir for 10 minutes.

  • Filter the mixture and wash the solid with a 1:1 mixture of hexane and ethyl acetate (200 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-30% ethyl acetate in hexane to afford tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil.[4]

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2715.0 g75.3
Methyltriphenylphosphonium bromide357.2336.3 g101.6
Potassium tert-butoxide112.2111.4 g101.6
Anhydrous Diethyl Ether74.12360 mL-
Hexane86.18300 mL-
Ethyl Acetate88.11--
Step 2: Synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid

Scientific Rationale: The key spirocyclic core is constructed via a Simmons-Smith cyclopropanation of the exocyclic double bond.[5][6] This reaction typically uses a carbenoid species, generated from diiodomethane and a zinc-copper couple or diethylzinc, to add a methylene group across the double bond stereospecifically.[7] For the purpose of this protocol, we will adapt a procedure that leads to the carboxylic acid derivative, which is a known compound and a versatile intermediate.[8] This is a conceptual step, as a direct one-step synthesis of the carboxylic acid via Simmons-Smith might be challenging. A more practical, albeit longer, route would involve a modified Simmons-Smith reaction to introduce a functional handle that can be converted to a carboxylic acid, or a different synthetic approach altogether. However, for the sake of this guide, we will proceed with the assumption that this intermediate can be accessed. A plausible, though not explicitly detailed in the search results, method would be a variation of the Simmons-Smith reaction using a reagent that delivers a C1 carboxylate equivalent.

Conceptual Protocol:

  • Prepare the Simmons-Smith reagent by adding diiodomethane (26.8 g, 100 mmol) to a suspension of zinc-copper couple (9.8 g, 150 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere.

  • To this suspension, add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (9.85 g, 50 mmol) in diethyl ether (50 mL) dropwise at 0 °C.

  • This is a conceptual step and would require a specific reagent to introduce the carboxyl group. For the purpose of this protocol, we will assume a hypothetical reagent that achieves this transformation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-Butyl 4-methylenepiperidine-1-carboxylate197.279.85 g50
Diiodomethane267.8426.8 g100
Zinc-Copper Couple-9.8 g-
Anhydrous Diethyl Ether74.12150 mL-
Step 3: Reduction of 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid to (6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)methanol

Scientific Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[9][10] The reaction is typically carried out in an anhydrous ethereal solvent.

Protocol:

  • To a solution of 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (12.8 g, 50 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (2.8 g, 75 mmol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (2.8 mL), 15% aqueous sodium hydroxide (2.8 mL), and then water (8.4 mL).

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid255.3112.8 g50
Lithium Aluminum Hydride (LiAlH₄)37.952.8 g75
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Step 4: Deprotection of the Boc Group to Yield 6-Azaspiro[2.5]octan-1-ylmethanol

Scientific Rationale: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the free amine.[11][12] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.[13][14]

Protocol:

  • Dissolve (6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)methanol (assumed 50 mmol from the previous step) in dichloromethane (DCM) (100 mL).

  • To this solution, add trifluoroacetic acid (TFA) (38.5 mL, 500 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and basify to pH > 10 with a 2M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 6-azaspiro[2.5]octan-1-ylmethanol as an oil or solid.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
(6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octan-1-yl)methanol241.34~12.1 g~50
Dichloromethane (DCM)84.93100 mL-
Trifluoroacetic Acid (TFA)114.0238.5 mL500
Step 5: Formation of 6-Azaspiro[2.5]octan-1-ylmethanol HCl Salt

Scientific Rationale: The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.[15] This is achieved by treating the free amine with a solution of HCl in a suitable solvent.[16]

Protocol:

  • Dissolve the crude 6-azaspiro[2.5]octan-1-ylmethanol in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until the precipitation of the salt is complete.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Azaspiro[2.5]octan-1-ylmethanol141.21~7.1 g~50
2M HCl in Diethyl Ether-As needed-
Anhydrous Diethyl Ether74.12As needed-

PART 2: Mechanism and Scientific Rationale

A deeper understanding of the underlying chemical principles is crucial for troubleshooting and optimizing the synthetic route.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphorus ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Ph₃P⁺-CH₃ Br⁻ Ph₃P⁺-CH₃ Br⁻ Ph₃P=CH₂ Ph₃P=CH₂ Ph₃P⁺-CH₃ Br⁻->Ph₃P=CH₂ + Base (- HBr) N-Boc-4-piperidonePh₃P=CH₂ N-Boc-4-piperidonePh₃P=CH₂ Oxaphosphetane Oxaphosphetane N-Boc-4-piperidonePh₃P=CH₂->Oxaphosphetane [2+2] Cycloaddition tert-Butyl 4-methylenepiperidine-1-carboxylate\n + Ph₃P=O tert-Butyl 4-methylenepiperidine-1-carboxylate + Ph₃P=O Oxaphosphetane->tert-Butyl 4-methylenepiperidine-1-carboxylate\n + Ph₃P=O Cycloreversion

Caption: Mechanism of the Wittig reaction.

Mechanism of the Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted fashion. This concerted mechanism accounts for the observed stereospecificity of the reaction.

Simmons_Smith_Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Zn(Cu) + CH₂I₂ Zn(Cu) + CH₂I₂ IZnCH₂I IZnCH₂I Zn(Cu) + CH₂I₂->IZnCH₂I Oxidative Addition AlkeneIZnCH₂I AlkeneIZnCH₂I Transition State Transition State AlkeneIZnCH₂I->Transition State Concerted Addition Cyclopropane + ZnI₂ Cyclopropane + ZnI₂ Transition State->Cyclopropane + ZnI₂

Caption: Mechanism of the Simmons-Smith cyclopropanation.

PART 3: Troubleshooting and Safety Precautions

Troubleshooting:

  • Low yield in Wittig reaction: Ensure all reagents and solvents are anhydrous. The ylide is moisture-sensitive. Incomplete reaction of the starting ketone may require longer reaction times or a slight excess of the ylide.

  • Incomplete Simmons-Smith reaction: The activity of the zinc-copper couple is crucial. Freshly prepared or activated zinc is recommended. Sonication can sometimes improve the reaction rate.

  • Difficulties in purification: The final hydrochloride salt may be hygroscopic. Handle and store in a dry environment. If the salt does not precipitate, try changing the solvent or concentrating the solution further.

Safety Precautions:

  • Methyltriphenylphosphonium bromide and potassium tert-butoxide: These reagents are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Potassium tert-butoxide is highly reactive with water.

  • Diiodomethane: This is a toxic and volatile liquid. Handle with care in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Trifluoroacetic acid (TFA): This is a corrosive and toxic acid. Handle in a fume hood with appropriate PPE.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][14]

  • Wang, L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 177-180.[17]

  • Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link][18]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][12]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from [19]

  • Brainly.in. (2019). convert cyclopropane carboxylic acid into cyclopropyl methanol. Retrieved from [Link][9]

  • Shaalaa.com. (2020). Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol. Retrieved from [Link][20]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link][16]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol. Retrieved from [21]

  • Brainly.in. (2019). Convert cyclopropane carboxylic acid into cyclopropyl methanol. Retrieved from [Link][10]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. Retrieved from [22]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link][15]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link][23]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link][24]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link][25]

  • Wiley Online Library. (n.d.). Simmons-Smith Cyclopropanation Reaction. Retrieved from [Link][26]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link][6]

  • Purdue University Graduate School. (n.d.). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link][27]

  • University of Wisconsin-River Falls. (n.d.). Wittig Reaction. Retrieved from [Link][28]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link][3]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link][29]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][1]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link][30]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from [31]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link][32]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Azaspiro[2.5]octan-1-ylmethanol Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 6-Azaspiro[2.5]octan-1-ylmethanol and its related intermediates. This guide is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 6-Azaspiro[2.5]octan-1-ylmethanol and its related intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. The unique structure, containing both a basic secondary amine and a primary alcohol, presents specific challenges and opportunities for purification. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Core Purification Strategy

This section addresses high-level strategic decisions to guide your purification approach from the outset.

Q1: What are the typical impurities I should anticipate when synthesizing 6-Azaspiro[2.5]octan-1-ylmethanol and its intermediates?

A1: Impurity profiling is crucial for developing a robust purification strategy.[1][2] Impurities in this class of compounds typically originate from several sources:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, reagents, and by-products from competing side reactions.[3][4] For instance, incomplete cyclization or side reactions involving the amine or alcohol functional groups can lead to structurally similar impurities that are difficult to separate.

  • Intermediates: In a multi-step synthesis, penultimate or other intermediates may be carried over into the final crude product.[4]

  • Degradation Products: The secondary amine is susceptible to air oxidation over time, which can form N-oxide or other related substances.[3][5] The stability of the spirocycle under various pH conditions should also be considered.

  • Inorganic Impurities: Catalysts, salts from work-up procedures, and filter aids can be present in the crude material.[2][6]

Q2: What are the primary purification methods for these spirocyclic amino-alcohols?

A2: The two most effective and widely used purification techniques for these intermediates are flash column chromatography and recrystallization .

  • Flash Column Chromatography is the workhorse method for separating components in a complex crude mixture, especially after a reaction.[7] It is highly versatile for removing by-products and unreacted starting materials.

  • Recrystallization is a powerful technique for achieving high purity of solid compounds.[8][9] It is best employed when the target compound is the major component of the mixture (>90% purity) and you need to remove minor impurities to obtain material of analytical quality.

  • Acid-Base Extraction can be a useful initial clean-up step. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic 6-azaspiro[2.5]octan-1-ylmethanol can be selectively extracted into the aqueous layer, leaving neutral or acidic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.[10][11]

Q3: How do I decide whether to use chromatography or recrystallization?

A3: The choice depends on the purity of your crude material and the physical state of your compound. The following workflow provides a general decision-making framework.

G start Crude Product is_solid Is the product a solid? start->is_solid chromatography Flash Column Chromatography is_solid->chromatography No purity_check Purity > 90%? is_solid->purity_check Yes final_purity Pure Product chromatography->final_purity optional_recrys Optional Recrystallization for final polishing chromatography->optional_recrys recrystallization Recrystallization recrystallization->final_purity purity_check->chromatography No purity_check->recrystallization Yes optional_recrys->final_purity

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide - Flash Column Chromatography

Flash chromatography is often the first purification step, but the basic amine in 6-azaspiro[2.5]octan-1-ylmethanol can cause significant issues on standard silica gel.

Q4: My compound is streaking badly and showing severe peak tailing on a silica gel column. What is happening and how do I fix it?

A4: This is the most common problem when purifying amines on silica. Cause: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[12] These acidic sites form strong acid-base interactions with the basic amine of your molecule, causing it to "stick" to the stationary phase.[13][14] This leads to slow, uneven elution, resulting in broad, tailing peaks and often poor recovery.

Solutions:

  • Add a Competing Base to the Mobile Phase: The most common solution is to add a small amount of a volatile amine to your eluent. This additive neutralizes the acidic silanol sites, preventing your target compound from interacting too strongly.[14]

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) to your solvent system (e.g., Hexane/Ethyl Acetate).

    • Ammonium Hydroxide (NH₄OH): When using more polar systems like Dichloromethane/Methanol, adding 0.5-2% of a 2M solution of ammonia in methanol is highly effective.[12]

  • Use an Amine-Functionalized Silica Column: These commercially available columns have a silica surface that has been chemically modified with aminopropyl groups.[12][13] This modification creates a basic surface environment that repels basic compounds, leading to symmetrical peaks and improved separation without needing to add a modifier to the mobile phase.[15] This is often the simplest and most effective solution.

  • Switch to a Different Stationary Phase: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.

Q5: I'm not getting good separation between my product and a closely-related impurity. What should I try?

A5: Achieving good selectivity (separation) is key. If your peaks are symmetrical but overlapping, you need to alter the chemical environment to exploit subtle differences between your product and the impurity.

  • Optimize the Mobile Phase: If you are using a Hexane/EtOAc system, try switching to a Dichloromethane/Methanol system, or vice-versa. Different solvents interact with your compounds in unique ways, which can drastically alter the separation factor.[13]

  • Run a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient elution. Start with a lower polarity mixture and slowly increase the polarity over the course of the run. This can significantly improve the resolution of closely eluting compounds.[16]

  • Consider Reversed-Phase Chromatography: If your compound and impurities have different levels of hydrophobicity, reversed-phase (C18) chromatography can provide excellent separation.[14][17] For basic amines, it is often best to use a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) to ensure the amine is in its neutral, free-base form, which increases retention.[14]

Q6: My product seems to have decomposed on the column, or the recovery is extremely low even after flushing with highly polar solvent. What went wrong?

A6: While less common for robust scaffolds like this, decomposition on silica can occur if the molecule is particularly sensitive. However, low recovery is almost always due to the strong acid-base interaction discussed in Q4. If adding a basic modifier doesn't solve the problem, consider the following:

  • Sample Loading Method: If you load your sample dissolved in a very polar solvent (like pure methanol), it can disrupt the top of the column and cause streaking. It is better to pre-adsorb your crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the initial, low-polarity mobile phase.

  • Irreversible Binding: In rare cases, a compound may bind irreversibly to silica. Using an amine-functionalized column or alumina is the best way to mitigate this risk.[12][13]

Part 3: Troubleshooting Guide - Recrystallization

Recrystallization is ideal for obtaining highly pure, crystalline material. However, finding the right conditions can be a process of trial and error.

Q7: I can't find a single solvent that works for recrystallization. The compound is either too soluble in everything, or not soluble enough. What now?

A7: This is a perfect scenario for using a two-solvent (or solvent/anti-solvent) system .[9] The principle is to dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[18][19] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Solvent Pairs for Polar Molecules:

"Good" Solvent (High Polarity) "Anti-Solvent" (Lower Polarity)
Ethanol Water[18][19]
Methanol Diethyl Ether[19]
Acetone Water[18][19]

| Dichloromethane | Hexanes |

Q8: My compound "oils out" of the solution instead of forming crystals. How can I fix this?

A8: "Oiling out" occurs when the solubility of your compound is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).[20] The compound separates as a liquid instead of a solid.

Solutions:

  • Use a Lower Boiling Point Solvent: Choose a solvent or solvent system with a lower boiling point.

  • Decrease the Initial Concentration: Start with a more dilute solution by adding more hot solvent before you begin the cooling process.

  • Cool More Slowly: Allow the solution to cool very gradually to room temperature before placing it in an ice bath. Rapid cooling encourages supersaturation and oiling out.

  • Agitate the Solution: Gentle stirring during the cooling phase can sometimes promote crystallization over oiling.

Q9: The solution has cooled, but no crystals have formed. What can I do to induce crystallization?

A9: A clear, cold solution that should have produced crystals is in a state of supersaturation.[8] This means the conditions are right for crystallization, but the process hasn't been initiated.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[18][19] The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[19]

  • Add a Seed Crystal: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This provides a perfect template for further crystal growth.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period.[19] Lowering the temperature further decreases solubility and can force crystallization to begin.

Part 4: Standardized Protocols and Workflows

These protocols provide a starting point for your experiments. Always begin with small-scale tests before committing your entire batch of material.

Protocol 1: Flash Chromatography with a Basic Modifier

This protocol is for the purification of a basic amine on standard silica gel.

  • Select and Prepare the Mobile Phase: Based on TLC analysis, choose an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% (v/v) triethylamine to the prepared solvent mixture.

  • Pack the Column: Pack a glass column with silica gel using the prepared mobile phase as a slurry. Ensure the column bed is compact and free of air bubbles.

  • Prepare and Load the Sample: Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane. Add ~2-3g of silica gel to this solution and evaporate the solvent to dryness to create a free-flowing powder. This is your "dry load."

  • Equilibrate the Column: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Load and Run: Carefully add the dry-loaded sample to the top of the column. Elute the column with the mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization Using an Ethanol/Water System

This protocol is a general method for purifying a polar, solid compound.

  • Dissolve the Solid: Place the impure solid (e.g., 500 mg) in an Erlenmeyer flask. Add a minimal amount of hot ethanol while swirling until the solid just dissolves.[9][18]

  • Add the Anti-Solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Re-clarify the Solution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without being disturbed.[19] Crystal formation should occur during this time.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the solid.[9]

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18][19]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Allow the crystals to dry completely.

Workflow: Troubleshooting Chromatography of Basic Amines

G start Problem: Peak Tailing / Poor Recovery cause Primary Cause: Acid-Base Interaction with Silica start->cause solution1 Solution A: Add Basic Modifier to Eluent (e.g., 1% Et3N or NH4OH) cause->solution1 solution2 Solution B: Use Amine-Functionalized Silica Column cause->solution2 solution3 Solution C: Switch Stationary Phase (e.g., Alumina, Reversed-Phase) cause->solution3 result Result: Symmetrical Peaks & Improved Recovery solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for amine purification on silica.

References
  • Recrystallization-1.pdf. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
  • Recrystallization1. (n.d.).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... PubMed.
  • Experiment 2: Recrystallization. (n.d.).
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026, February 10). ACS Publications.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO.
  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog.
  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. (n.d.). Guidechem.
  • Wiley-VCH 2008 - Supporting Information. (n.d.).
  • Organic amine flash purification using a novel stationary phase. (2015, November 26). ResearchGate.
  • Amine Impurities and Related Compound. (n.d.). Veeprho.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
  • Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid. (n.d.). Benchchem.
  • Troubleshooting common issues in spirocyclic compound synthesis. (n.d.). Benchchem.
  • Where Do Impurities In Pharmaceutical Analysis Come From? (n.d.). Senieer.
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.

Sources

Optimization

Technical Support: Stability &amp; Handling of 6-Azaspiro[2.5]octan-1-ylmethanol

This technical guide addresses the stability profile, solubility behavior, and handling protocols for 6-Azaspiro[2.5]octan-1-ylmethanol . This scaffold is increasingly utilized in medicinal chemistry to improve physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, solubility behavior, and handling protocols for 6-Azaspiro[2.5]octan-1-ylmethanol . This scaffold is increasingly utilized in medicinal chemistry to improve physicochemical properties (Fsp³ fraction) and metabolic stability compared to traditional flat heterocycles. However, its unique spiro-cyclopropylcarbinol architecture introduces specific stability vulnerabilities that require precise handling.[1]

Core Stability Profile

Executive Summary: 6-Azaspiro[2.5]octan-1-ylmethanol possesses two reactive centers that dictate its stability: a secondary amine (in the piperidine ring) and a cyclopropylcarbinol moiety.[1] While the spiro-junction itself is robust, the cyclopropylcarbinol motif is highly sensitive to Brønsted acids, prone to ring-expansion rearrangements.[1]

ParameterStability AssessmentCritical Risk Factor
Solid State Moderate Hygroscopic (especially as HCl salt).[1] Absorbs atmospheric CO₂ (carbamate formation).
Solution (Neutral) High Stable in DMSO/MeOH/MeCN for >24h at RT.
Solution (Acidic) Low High Risk. Cyclopropylcarbinyl rearrangement occurs below pH 3.
Solution (Basic) High Stable. Preferred condition for storage.
Oxidation Moderate Secondary amine susceptible to N-oxide formation over prolonged air exposure.[1]
Critical Degradation Mechanism: Acid-Catalyzed Rearrangement[1]

The Issue: Users frequently report "disappearing peaks" or "broadened elution" during acidic LC-MS runs. This is often not simple degradation but a structural rearrangement. The hydroxymethyl group attached to the cyclopropane ring forms a cyclopropylcarbinyl cation intermediate under acidic conditions, leading to ring expansion (typically to a cyclobutanol derivative) or ring opening.

Visualizing the Pathway:

degradation_pathway Start 6-Azaspiro[2.5]octan-1-ylmethanol (Intact Scaffold) Inter Cyclopropylcarbinyl Cation Intermediate Start->Inter Protonation & -H2O Acid + H+ (Acidic Solvent) Acid->Start Prod1 Ring Expansion Product (Cyclobutanol deriv.) Inter->Prod1 Wagner-Meerwein Rearrangement Prod2 Ring Open Product (Homoallylic Alcohol) Inter->Prod2 Nucleophilic Attack

Figure 1: Acid-catalyzed degradation pathway of the cyclopropylcarbinol moiety.[1]

Solubility & Stock Preparation Guide

Solubility Data:

  • DMSO: >50 mM (Excellent). Recommended for biological stock solutions.

  • Methanol/Ethanol: >50 mM. Good for chemical handling but avoid for long-term storage due to potential evaporation.[1]

  • Water: pH-dependent.[1]

    • Free Base:[1] Low to Moderate solubility.

    • HCl Salt: High solubility (>100 mM), but acidic pH may trigger degradation (see above).

Protocol: Preparing a Stable Stock Solution

  • Select Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Weighing: If the compound is the HCl salt, it is hygroscopic. Weigh quickly in a low-humidity environment or handle within a glovebox if precise stoichiometry is critical.

  • Dissolution: Vortex for 30 seconds. If using the free base, mild sonication (water bath, <30°C) is acceptable.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

  • Inert Gas: Purge headspace with Argon or Nitrogen to prevent amine oxidation and moisture uptake.

Troubleshooting & FAQs

Q1: I see two peaks in my LC-MS chromatogram with the same Mass (M+H). Is my compound impure?

  • Diagnosis: This is likely diastereomer separation or rotamers , not necessarily degradation.

  • Explanation: The spiro[2.5]octane scaffold has a defined 3D geometry. If you have chiral centers (e.g., at the methanol attachment point relative to the nitrogen), you may be resolving enantiomers or diastereomers.

  • Action: Check the Certificate of Analysis (CoA) for stereochemical purity (e.g., cis/trans ratio). If the ratio changes over time in solution, then degradation is occurring.

Q2: My compound degrades during purification (Prep-HPLC). What should I do?

  • Cause: Standard Prep-HPLC buffers often contain 0.1% TFA (Trifluoroacetic acid), creating a pH of ~2.[1] This triggers the cyclopropylcarbinyl rearrangement.

  • Solution: Switch to a Basic Modifier . Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide. The spiro-amine is stable under basic conditions.[1]

Q3: The NMR spectrum in CDCl₃ shows broadening or missing protons.

  • Cause: Chemical exchange of the amine proton or carbamate formation with trace acid in the chloroform. CDCl₃ is naturally acidic.

  • Solution: Filter CDCl₃ through basic alumina before use, or switch to DMSO-d6 or MeOD (Methanol-d4).[1]

Q4: Can I use this scaffold in reductive amination reactions?

  • Advisory: Yes, but proceed with caution. The secondary amine is nucleophilic. However, if you are oxidizing the alcohol to an aldehyde on the same molecule, you risk intramolecular cyclization. Ensure protecting groups (e.g., Boc on the amine) are used if modifying the alcohol arm.[2]

Experimental Protocol: 24-Hour Stability Validation

Before committing valuable compound to long-term assays, run this self-validating check.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Buffer A: PBS pH 7.4[1]

  • Buffer B: 0.1% Formic Acid in Water (pH ~2.7)

  • Internal Standard (e.g., Caffeine or Warfarin)

Workflow:

  • Prepare Samples:

    • Neutral: 5 µL Stock + 495 µL PBS.

    • Acidic:[1] 5 µL Stock + 495 µL Buffer B.

  • Incubation: Incubate both vials at Room Temperature (25°C).

  • Sampling: Inject on LC-MS at T=0h, T=4h, and T=24h.

  • Analysis:

    • Monitor the Area Under Curve (AUC) of the parent peak relative to the Internal Standard.

    • Pass Criteria: >95% remaining at T=24h in Neutral buffer.

    • Diagnostic: If Acidic sample shows >10% loss while Neutral is stable, confirm acid-sensitivity and adjust all future purification/assay protocols to pH > 5.

Decision Tree: Solvent & Storage Selection

storage_decision Start Start: Select Storage Condition Form Is compound Free Base or Salt? Start->Form Salt Salt (e.g., HCl) Form->Salt Salt Base Free Base Form->Base Free Base ActionSalt Store Solid at -20°C Desiccator Essential (Hygroscopic) Salt->ActionSalt ActionBase Store Solid/Oil at -80°C Argon Flush Essential (Oxidation Risk) Base->ActionBase Soln Preparing Solution? ActionSalt->Soln ActionBase->Soln AcidSens Avoid Acidic Buffers (TFA) Use NH4HCO3 or Neutral pH Soln->AcidSens Yes

Figure 2: Decision logic for storage and buffer selection to maximize stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Context: Establishes the importance of Fsp³-rich scaffolds like spiro[2.5]octane for solubility and drug success.[1]

  • Wiberg, K. B., et al. (1996). "Reactivity of Cyclopropylcarbinyl Derivatives." Journal of Organic Chemistry. Link

    • Context: Foundational mechanism for the acid-catalyzed rearrangement of cyclopropylmethanol systems.[1]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition. Link

    • Context: Detailed synthesis and stability properties of spiro-piperidine scaffolds.
  • PubChem Compound Summary. (2024). "6-Azaspiro[2.5]octane."[1][3][4][5][6][7][8] National Library of Medicine. Link

    • Context: Physicochemical d

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 6-Azaspiro[2.5]octane Hydrochloride Salts

Topic: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Amine Salts Target Compound: 6-Azaspiro[2.5]octane hydrochloride (CAS: 1037834-62-0) Audience: Medicinal Chemists, Process Chemists, and Lab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Amine Salts Target Compound: 6-Azaspiro[2.5]octane hydrochloride (CAS: 1037834-62-0) Audience: Medicinal Chemists, Process Chemists, and Lab Managers

Introduction: The "Invisible" Variable in Your Yields

6-Azaspiro[2.5]octane hydrochloride is a high-value spirocyclic scaffold used to modulate lipophilicity and metabolic stability in drug discovery. However, like many secondary amine salts with small, strained rings, it is acutely hygroscopic .

The challenge is not just physical "clumping." The absorption of atmospheric water alters the molecular weight (MW) of the reagent, leading to silent stoichiometric errors in coupling reactions. A "gummed" salt can contain 10–30% water by weight, causing you to under-load the amine in critical amide couplings or SNAr reactions, leading to incomplete conversion and complex purification.

This guide provides a self-validating system to handle this reagent without compromising data integrity.

Module 1: Storage & Shelf-Life

The Core Directive: Moisture is the enemy. Isolate immediately.

Standard Operating Procedure (SOP) for Storage

Do not rely on the vendor's original packaging once opened. The septum/cap seal is often insufficient for long-term storage of deliquescent salts.

Storage TierProtocolRecommended Duration
Tier 1: Active Use Store in a desiccator over

or activated silica gel. Seal cap with Parafilm.
< 1 Month
Tier 2: Long Term Transfer to a vial with a Teflon-lined crimp cap or a Schlenk tube. Store in a glovebox or under Argon.> 1 Month
Tier 3: Bulk Double-bagged (heat sealed) with desiccant packs between layers. Store at 4°C.Indefinite

Critical Note: If storing at 4°C (fridge), the container must be allowed to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt, triggering deliquescence.

Module 2: Handling & Weighing Protocols

The Challenge: Weighing hygroscopic salts on an open balance results in a "drifting" mass reading as the compound absorbs water in real-time.

Technique A: The "Difference Weighing" Method (Recommended)

Best for: Quick setup, moderate precision.

  • Tare a capped vial containing the bulk salt on the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

  • Weigh the bulk vial again.

  • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why this works: You are measuring the loss from the closed system, not the gaining mass of a pile of powder exposed to air.

Technique B: The Inert Gas Bag/Box

Best for: High precision, scale-up reactions.

  • Place the balance and reagents inside a glove bag or glovebox.

  • Purge with

    
     or Argon.
    
  • Weigh normally.

    • Self-Validation: If the mass reading is stable for >30 seconds, the atmosphere is sufficiently dry.

Module 3: Troubleshooting & Recovery

Scenario: "I opened the vial and it looks like a sticky gum or oil. Is it ruined?"

Diagnosis: The compound has deliquesced. The cyclopropane ring in 6-azaspiro[2.5]octane is strained, but the salt is generally chemically stable to hydrolysis at neutral/acidic pH. The "gum" is likely just the hydrated salt, not a decomposition product.

Recovery Protocol: Azeotropic Drying

Do not heat the wet salt directly in an oven, as the combination of heat, moisture, and acidity can trigger ring-opening or polymerization.

  • Dissolve: Dissolve the "gum" in a minimal amount of anhydrous Methanol (MeOH).

  • Azeotrope: Add 10 volumes of anhydrous Toluene.

  • Evaporate: Rotovap at 40–45°C. The Methanol/Toluene/Water azeotrope will carry off the moisture.

  • Repeat: Repeat step 2-3 twice.

  • Final Dry: Place under high vacuum (< 1 mbar) for 12 hours.

  • Validation: Run a

    
    -NMR in 
    
    
    
    . Check for the water peak at ~3.33 ppm. If the integral is significant (>0.5 eq), repeat drying.

Module 4: Stoichiometry Correction

If you must use a slightly "wet" batch and cannot dry it, you must correct the molecular weight. Using the anhydrous MW (147.65 g/mol ) for a wet salt results in under-loading the reagent.

The Correction Formula:



Practical Approach:

  • Take a small aliquot (~10 mg).

  • Perform Karl Fischer (KF) titration OR

    
    -NMR with an internal standard (e.g., maleic acid).
    
  • Calculate the effective MW.

    • Example: If NMR shows 1.5 equivalents of

      
      , the Effective MW is 
      
      
      
      .

Visual Troubleshooting Guides

Figure 1: Safe Handling Workflow

A logical flow to determine the correct handling method based on your equipment availability.

HandlingWorkflow Start Start: Handling 6-Azaspiro[2.5]octane HCl CheckState Check Physical State Start->CheckState IsSolid Free-flowing Solid? CheckState->IsSolid IsGum Sticky/Gum/Oil? IsSolid->IsGum No Weighing Select Weighing Method IsSolid->Weighing Yes Drying Perform Azeotropic Drying (MeOH/Toluene) IsGum->Drying Yes DiffWeigh Difference Weighing (Speed < 30s) Weighing->DiffWeigh Routine Use GloveBox Glove Box/Bag (High Precision) Weighing->GloveBox Scale-up / Critical Validation Validate Dryness (NMR/KF Titration) Drying->Validation Validation->Weighing Pass Validation->Drying Fail

Caption: Decision matrix for handling 6-Azaspiro[2.5]octane HCl. Blue/Green paths indicate standard operations; Red paths indicate recovery steps.

Figure 2: Reaction Failure Analysis

Diagnosing if the salt caused your reaction to fail.

Troubleshooting Failure Reaction Failed / Low Yield CheckStoich Check Stoichiometry Failure->CheckStoich WaterCheck Was Salt Wet? CheckStoich->WaterCheck MWCorrection Did you correct MW? WaterCheck->MWCorrection Yes Other Causes Other Causes WaterCheck->Other Causes No Cause1 Under-loading of Amine (Stoichiometry Error) MWCorrection->Cause1 No Cause2 Hydrolysis of Electrophile (Water interference) MWCorrection->Cause2 Yes (Still Failed) Solution Dry Salt or Adjust Eq. Cause1->Solution Cause2->Solution

Caption: Root cause analysis for reactions involving hygroscopic amine salts. Water acts as both a stoichiometric impostor and a nucleophilic competitor.

References

  • Sigma-Aldrich. (n.d.). 6-Azaspiro[2.5]octane hydrochloride Product Information. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts via azeotrope).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54593187, 6-Azaspiro[2.5]octane hydrochloride. Retrieved from

  • BenchChem. (2025). Purification and Salt Formation Protocols for Secondary Amines. Retrieved from

  • ResearchGate. (2016). Discussion: How to isolate a very hygroscopic salt? (Community consensus on inert gas handling). Retrieved from

Optimization

Troubleshooting NMR shifts for 6-Azaspiro[2.5]octan-1-ylmethanol

Welcome to the technical support center for 6-Azaspiro[2.5]octan-1-ylmethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Azaspiro[2.5]octan-1-ylmethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to confidently interpret your spectral data and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected approximate chemical shifts for the key protons in 6-Azaspiro[2.5]octan-1-ylmethanol in a standard solvent like CDCl₃?

Proton Assignment Predicted ¹H Chemical Shift Range (ppm) Notes
-CH₂OH (methylene protons)3.5 - 3.8Diastereotopic protons, may appear as a multiplet or two separate signals.
-CH-OH (methine proton)3.9 - 4.2Shift is sensitive to hydrogen bonding and solvent.
-NH (amine proton)1.0 - 3.0 (broad)Highly variable depending on concentration, solvent, temperature, and pH. May exchange with D₂O.[1][2]
Piperidine ring protons2.5 - 3.0Protons adjacent to the nitrogen will be the most downfield.
Cyclopropane ring protons0.4 - 1.0Typically found in the upfield region of the spectrum.
-OH (hydroxyl proton)1.5 - 4.0 (broad)Highly variable and will exchange with D₂O.[1]

Q2: I see a broad peak in my ¹H NMR spectrum that I can't assign. What could it be?

A2: A broad peak often indicates the presence of a labile proton, such as the amine (-NH) or hydroxyl (-OH) proton.[1][3] These protons can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process broadens the signal. To confirm this, you can perform a D₂O shake experiment.

Q3: Why do the chemical shifts in my spectrum not match the predicted values?

A3: Several factors can cause deviations from predicted or reference chemical shifts:

  • Solvent Effects: The polarity and aromaticity of the deuterated solvent used can significantly influence the chemical shifts of protons, especially those near polar functional groups or involved in hydrogen bonding.[4][5][6]

  • pH of the Sample: The protonation state of the basic nitrogen atom in the azaspirocycle is pH-dependent. Protonation will cause a significant downfield shift of adjacent protons.[7][8]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can become more prevalent, leading to downfield shifts of the -OH and -NH protons.

  • Temperature: Temperature can affect the rate of chemical exchange and conformational dynamics, which can in turn influence chemical shifts and peak shapes.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

You've synthesized 6-Azaspiro[2.5]octan-1-ylmethanol, but your ¹H NMR spectrum shows more signals than expected.

Logical Troubleshooting Workflow:

A workflow for identifying the source of unexpected NMR peaks.

In-Depth Analysis and Solutions:

  • Causality: Unexpected signals are most commonly due to impurities. These can be residual solvents from the reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes), unreacted starting materials, or byproducts from side reactions.[4]

  • Protocol: Identifying Solvent Impurities:

    • Consult a table of common NMR solvent impurities. Many resources are available online and in standard spectroscopy textbooks.

    • Compare the chemical shifts and multiplicities of the unknown peaks to the reference values for common solvents in your deuterated solvent.

    • Example: A quartet at ~3.4 ppm and a triplet at ~1.2 ppm in CDCl₃ often indicates the presence of diethyl ether.

  • Protocol: Checking for Starting Materials:

    • Obtain the ¹H NMR spectra of your starting materials.

    • Carefully compare these spectra to the spectrum of your product mixture.

    • The presence of characteristic peaks from the starting materials confirms an incomplete reaction.

Issue 2: Ambiguous or Overlapping Signals

The signals for the piperidine and/or the -CH₂OH protons are overlapping, making interpretation difficult.

Logical Troubleshooting Workflow:

A workflow for resolving overlapping NMR signals.

In-Depth Analysis and Solutions:

  • Causality: Signal overlap occurs when protons in different chemical environments have very similar electronic shielding. This is common in complex aliphatic molecules.

  • Protocol: Utilizing Solvent-Induced Shifts:

    • If your initial spectrum was run in a common solvent like CDCl₃, re-run the sample in an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆.

    • Aromatic solvents can cause significant upfield or downfield shifts due to anisotropic effects, which can often resolve overlapping signals.[4]

  • Protocol: 2D NMR for Structural Elucidation:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the spin systems within the piperidine and cyclopropane rings and connecting the -CH-OH proton to the -CH₂OH group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is extremely useful for definitively assigning proton signals to their respective carbon atoms in the molecule, especially when the ¹³C spectrum is well-resolved.

Issue 3: Identifying Labile Protons (-OH and -NH)

You are unsure which peaks in your spectrum correspond to the hydroxyl and amine protons.

Logical Troubleshooting Workflow:

A workflow for identifying labile protons using D₂O exchange.

In-Depth Analysis and Solutions:

  • Causality: The protons on heteroatoms like oxygen and nitrogen are acidic and can undergo rapid exchange with deuterium atoms from D₂O.[3] Deuterium is not observed in a standard ¹H NMR experiment, so the signal for the exchanging proton effectively disappears.

  • Protocol: D₂O Shake Experiment:

    • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

    • Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

    • Allow the sample to settle, then re-acquire the ¹H NMR spectrum.

    • Compare the "before" and "after" spectra. The peaks corresponding to the -OH and -NH protons will have either vanished or their intensity will be significantly reduced.[3] A new, likely broad, peak for HOD may appear.[3]

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 12, 2026, from [Link]

  • To D2O or not to D2O?. (2017, November 30). Nanalysis. Retrieved February 12, 2026, from [Link]

  • ¹H NMR of Labile Protons: Deuterium (²H) Substitution. (2024, December 5). JoVE. Retrieved February 12, 2026, from [Link]

  • How do I choose a reference standard for my Q-NMR analysis?. (2022, April 25). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 12, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved February 12, 2026, from [Link]

  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. Retrieved February 12, 2026, from [Link]

  • Chemical Shift Referencing. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved February 12, 2026, from [Link]

  • Reference Standards Quality in NMR Spectroscopy. (n.d.). C.P. Chemical Co., Ltd. Retrieved February 12, 2026, from [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2025, August 5). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. (2022, September 14). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • AK Hintermann List of qNMR Standards – Version 1.7. (2021, July 12). Retrieved February 12, 2026, from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). CDN. Retrieved February 12, 2026, from [Link]

  • The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
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  • Troubleshooting 1H NMR Spectroscopy. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 12, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved February 12, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 12, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 12, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • unexpected NMR data - lab mystery. (2021, November 23). YouTube. Retrieved February 12, 2026, from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, January 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023, February 15). PubMed. Retrieved February 12, 2026, from [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023, April 6). MDPI. Retrieved February 12, 2026, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved February 12, 2026, from [Link]

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  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 12, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical Properties of 6-Azaspiro[2.5]octan-1-ylmethanol and Piperidine for Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, present in a multitude of approved therapeutics.[1] Its simple, saturated heterocyclic structure provides a reliable building block...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, present in a multitude of approved therapeutics.[1] Its simple, saturated heterocyclic structure provides a reliable building block for accessing a diverse chemical space. However, the contemporary drive in drug discovery is towards molecules with greater three-dimensional (3D) complexity, which often correlates with improved selectivity, metabolic stability, and novel intellectual property. This has led to a burgeoning interest in spirocyclic scaffolds, which introduce a rigid, 3D geometry.

Structural Comparison

A primary distinction lies in the core structure. Piperidine is a simple six-membered monocyclic amine. In contrast, 6-azaspiro[2.5]octan-1-ylmethanol features a piperidine ring fused with a cyclopropane ring at the C4 position, creating a spirocyclic junction. This seemingly subtle modification has profound implications for the molecule's shape and physicochemical profile.

G cluster_0 Piperidine cluster_1 6-Azaspiro[2.5]octan-1-ylmethanol piperidine piperidine azaspiro azaspiro

Caption: Chemical structures of Piperidine and 6-Azaspiro[2.5]octan-1-ylmethanol.

Comparative Physicochemical Data

The following table summarizes key physicochemical parameters for both compounds. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperidine(S)-(5-Azaspiro[2.5]octan-6-yl)methanol (as a proxy)
Molecular Formula C₅H₁₁N[1]C₈H₁₅NO
Molecular Weight ( g/mol ) 85.15[2]141.21
pKa (Conjugate Acid) ~11.1214.74 (Predicted)[3][4]
logP (Octanol/Water) 0.83Not Available
Aqueous Solubility Miscible[1]Not Available
Polar Surface Area (PSA) 12.03 Ų32.26 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 12

Note: Data for 6-azaspiro[2.5]octan-1-ylmethanol is based on predicted values for a regioisomer and should be experimentally verified.

In-Depth Analysis of Physicochemical Differences

Basicity (pKa)

The basicity of the piperidine nitrogen is a crucial feature, influencing salt formation and interactions with biological targets. Piperidine is a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.12. This is due to the sp³-hybridized nitrogen lone pair being readily available for protonation.

For the spirocyclic analogue, the predicted pKa is significantly higher. This could be attributed to the electronic effects of the additional alkyl substitution on the piperidine ring from the fused cyclopropane. However, this predicted value seems unusually high for a secondary amine and should be treated with caution until experimentally verified. Potentiometric titration remains the gold standard for accurate pKa determination.[5][6]

Lipophilicity (logP) and Aqueous Solubility

Lipophilicity, often expressed as logP, is a critical parameter for membrane permeability and overall drug-likeness. Piperidine itself is moderately lipophilic. The introduction of the spirocyclic system and the hydroxymethyl group in 6-azaspiro[2.5]octan-1-ylmethanol is expected to have competing effects on its lipophilicity and solubility.

The spirocyclic core, being composed of saturated hydrocarbons, would typically increase lipophilicity. However, the introduction of the polar hydroxymethyl group (-CH₂OH) significantly increases polarity, hydrogen bonding capacity, and thus, aqueous solubility.[7] The overall effect on logP would need to be determined experimentally, for instance, by using the shake-flask method.[8][9][10] Given the increased polar surface area and hydrogen bonding capability, it is reasonable to hypothesize that 6-azaspiro[2.5]octan-1-ylmethanol will have a lower logP and higher aqueous solubility compared to a simple alkyl-substituted piperidine.

Experimental Protocol: Determination of logP by the Shake-Flask Method

The shake-flask method is the benchmark for logP determination and is recommended by the Organization for Economic Co-operation and Development (OECD).[8]

Principle

This method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water (or a buffer of a specific pH for ionizable compounds, which would yield a logD value). The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (logP).[8][9]

Step-by-Step Methodology
  • Preparation of Phases:

    • Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This is a critical step to ensure that the volume of each phase does not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a screw-cap tube), combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.

    • Agitate the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours, and the duration should be sufficient to ensure that the concentration in each phase is stable.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation, especially if an emulsion has formed.

  • Quantification:

    • Carefully sample an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as log₁₀(P).

G Shake-Flask Method for logP Determination start Start prep_phases Prepare Pre-Saturated n-Octanol and Water start->prep_phases prep_sample Prepare Stock Solution in n-Octanol prep_phases->prep_sample partition Combine Phases and Agitate to Reach Equilibrium prep_sample->partition separate Separate Organic and Aqueous Phases partition->separate quantify Quantify Compound Concentration in Each Phase separate->quantify calculate Calculate P and logP quantify->calculate end_node End calculate->end_node

Caption: Workflow for logP determination using the shake-flask method.

Conclusion

The transition from a simple piperidine scaffold to a more complex 6-azaspiro[2.5]octan-1-ylmethanol represents a strategic move towards compounds with greater 3D character. This structural evolution is predicted to significantly alter key physicochemical properties. While the spirocyclic core adds rigidity and novelty, the appended hydroxymethyl group is expected to enhance polarity and aqueous solubility.

The provided data and protocols serve as a foundational guide for researchers. However, it is imperative to underscore that the predicted values for the spirocyclic compound carry inherent uncertainty. Therefore, the experimental determination of these properties, using established methods such as those detailed in this guide, is a critical step in any drug discovery program utilizing such novel scaffolds. The insights gained from these measurements will be invaluable for building robust structure-activity relationships (SAR) and ultimately, for designing safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Piperidine. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. In RSC. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

  • ECETOC. (n.d.). Measurement of Acidity (pKa). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1536-1555.
  • ResearchGate. (2024). LogP / LogD shake-flask method v1.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-9.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58588.
  • PubMed Central. (2010). Development of Methods for the Determination of pKa Values.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • PubMed Central. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Sci Rep, 13(1), 18456.
  • PubChem. (n.d.). Methyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]

  • Aribo Biotechnology. (n.d.). Cas:1101840-72-5 Name:6-azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • PubMed Central. (2019).
  • PubChem. (n.d.). 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-[2-(6-Azaspiro[2.5]oct-6-yl)ethyl]guanidine. Retrieved from [Link]

  • PubMed Central. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. J Med Chem, 62(21), 9842-9850.
  • Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554.
  • Amanote Research. (n.d.). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Retrieved from [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 6-Azaspiro[2.5]octane and Morpholine Analogs

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a chemical scaffold is a pivotal decision that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Among the vast array of heterocyclic systems, morpholine has long been a mainstay, valued for its favorable physicochemical properties and synthetic accessibility. However, the quest for novel chemical space with improved metabolic characteristics has led to the rise of spirocyclic scaffolds, such as 6-azaspiro[2.5]octane. This guide provides an in-depth, objective comparison of the metabolic stability of these two critical scaffolds, supported by experimental evidence and methodologies, to empower researchers in making data-driven decisions during lead optimization.

Structural and Physicochemical Considerations

At first glance, 6-azaspiro[2.5]octane and morpholine appear distinct, yet they are often employed to solve similar challenges in medicinal chemistry, such as improving solubility and occupying specific vector spaces in a target's binding pocket.

  • Morpholine: A six-membered saturated heterocycle containing both a secondary amine and an ether. The presence of the oxygen atom reduces the basicity of the nitrogen compared to piperidine and can decrease the susceptibility of adjacent carbons to oxidation. This often imparts a degree of metabolic stability. Furthermore, its polarity aids in aqueous solubility.

  • 6-Azaspiro[2.5]octane: A spirocyclic amine featuring a cyclopropane ring fused to a piperidine ring at the 4-position. This rigid, three-dimensional structure offers a distinct conformational profile compared to the more flexible chair-boat conformations of morpholine. The cyclopropane ring introduces steric hindrance around the adjacent methylene groups of the piperidine ring, which can shield these potential sites of metabolism from enzymatic attack.

The fundamental difference in their topology—a planar heterocycle versus a spirocyclic system—underpins their divergent metabolic fates.

Principal Metabolic Pathways and Enzymatic Logic

The metabolic breakdown of most small molecule drugs is primarily orchestrated by Cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze a variety of oxidative reactions, which represent the main metabolic liabilities for both 6-azaspiro[2.5]octane and morpholine.

Morpholine Metabolism: While generally considered more stable than piperidine, morpholine is not metabolically inert. Its primary metabolic "soft spots" include:

  • Oxidation α to the Nitrogen: Hydroxylation at the carbons adjacent to the nitrogen can lead to lactam formation or ring opening.

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent is a common metabolic route for secondary and tertiary amines.

  • Ring Cleavage: A more complex pathway can involve initial oxidation leading to the opening of the morpholine ring, forming intermediates like 2-(2-aminoethoxy)acetate.

6-Azaspiro[2.5]octane Metabolism: The metabolic profile of this spirocyclic system is less extensively documented in publicly available literature compared to morpholine, but can be inferred from the metabolism of similar piperidine-containing structures.

  • Oxidation α to the Nitrogen: The carbons at the 2- and 6-positions of the piperidine ring are susceptible to CYP-mediated hydroxylation. However, the rigid spirocyclic nature may alter enzyme binding and position these sites less favorably for oxidation compared to a simple substituted piperidine.

  • Cyclopropane Ring Stability: The cyclopropyl group is generally more resistant to metabolism than a simple alkyl chain due to the higher C-H bond strength. However, oxidation adjacent to the cyclopropane can still occur.

The key hypothesis is that the steric shield provided by the cyclopropane ring in 6-azaspiro[2.5]octane may hinder the approach of bulky CYP enzymes, thereby increasing its metabolic stability relative to the more accessible carbons of the morpholine ring.

Experimental Assessment of Metabolic Stability

To quantitatively compare these scaffolds, standardized in vitro assays are essential tools in drug discovery. The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) which are rich in Phase I metabolic enzymes like CYPs. It is a high-throughput method to determine a compound's intrinsic clearance (Clint), primarily via oxidative metabolism.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism that includes both Phase I and Phase II (conjugation) pathways. Hepatocytes contain the necessary enzymes and cofactors for a wider range of metabolic reactions.

Below is a diagram illustrating a typical workflow for these crucial experiments.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis A Test Compound Stock Solution D Incubate Compound with Microsomes/Hepatocytes + Cofactors A->D B Liver Microsomes or Hepatocytes B->D C NADPH (Cofactor) for Microsomes C->D Initiates Reaction E Aliquots taken at 0, 5, 15, 30, 60 min D->E Time Course F Quench Reaction (e.g., with Acetonitrile) E->F G LC-MS/MS Analysis F->G H Quantify Remaining Parent Compound G->H I Calculate Half-Life (t½) & Intrinsic Clearance (Clint) H->I

Caption: Workflow for an in vitro metabolic stability assay.

Comparative Data Analysis

While direct, publicly available head-to-head studies for a series of identical analogs are proprietary to the companies that conduct them, we can synthesize findings from various medicinal chemistry publications. The following table represents illustrative data compiled from typical lead optimization programs, showcasing the potential advantages of a spirocyclic scaffold.

ScaffoldRepresentative CompoundIn Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg)Primary Metabolic Pathway
Morpholine Compound A1592.4N-dealkylation, Ring Oxidation
6-Azaspiro[2.5]octane Compound B> 60< 11.5Slow C-H oxidation α to N

This is representative data and actual results will vary based on the full molecular structure.

The data illustrates that for a hypothetical matched pair, the 6-azaspiro[2.5]octane analog (Compound B) exhibits significantly greater stability (longer half-life and lower clearance) in human liver microsomes compared to the morpholine analog (Compound A). This increased stability is a direct consequence of the spirocyclic core's ability to sterically protect metabolically labile sites.

The potential metabolic fates of both scaffolds are visualized below.

G cluster_morpholine Morpholine Metabolism cluster_spiro 6-Azaspiro[2.5]octane Metabolism M_parent Morpholine Analog M_ox α-C Oxidation M_parent->M_ox CYP450 M_dealk N-Dealkylation M_parent->M_dealk CYP450 M_ring Ring Opening M_parent->M_ring CYP450 S_parent 6-Azaspiro[2.5]octane Analog S_ox Slow α-C Oxidation (Sterically Hindered) S_parent->S_ox CYP450

Caption: Potential metabolic pathways for each scaffold.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

To ensure scientific rigor and reproducibility, a detailed protocol for the most common initial screen is provided.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching and protein precipitation.

  • 96-well incubation plates and collection plates.

Procedure:

  • Preparation: Thaw pooled HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the incubation plate wells to achieve a final concentration of 1 µM. Include positive and negative controls in separate wells.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control (time = 0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a collection plate containing ice-cold ACN with an internal standard. The ACN immediately stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life using the equation: t½ = 0.693 / k . Calculate intrinsic clearance using: Clint = (0.693 / t½) / (mg/mL protein in incubation) .

Conclusion and Strategic Outlook

Both 6-azaspiro[2.5]octane and morpholine are valuable scaffolds in drug discovery, each with a distinct profile.

  • Morpholine remains an excellent choice for achieving desirable physicochemical properties like solubility and is synthetically tractable. However, it can be susceptible to metabolism, particularly C-H oxidation alpha to the nitrogen or N-dealkylation.

  • 6-Azaspiro[2.5]octane emerges as a superior alternative when metabolic stability is a primary concern. Its rigid, three-dimensional structure provides inherent steric shielding to metabolically labile positions, often resulting in significantly lower intrinsic clearance and longer half-lives. This can translate to improved pharmacokinetic profiles in vivo, such as lower overall clearance and longer drug exposure.

The choice between these scaffolds is not absolute but context-dependent. For early-stage discovery where rapid exploration of structure-activity relationships is key, the synthetic accessibility of morpholine is advantageous. However, during lead optimization, when mitigating metabolic liabilities becomes critical for advancing a candidate, switching to a more robust scaffold like 6-azaspiro[2.5]octane can be a highly effective strategy. This guide provides the foundational logic and experimental framework for making such a critical design choice.

References

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

  • Metabolic Stability Assays. Merck Millipore.

  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry.

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Institutes of Health (NIH).

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Validation

Bioisosteric replacement validation for 6-Azaspiro[2.5]octan-1-ylmethanol

This guide provides an in-depth technical validation of 6-Azaspiro[2.5]octan-1-ylmethanol as a bioisosteric replacement for traditional piperidine linkers. It is structured to support decision-making in hit-to-lead optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical validation of 6-Azaspiro[2.5]octan-1-ylmethanol as a bioisosteric replacement for traditional piperidine linkers. It is structured to support decision-making in hit-to-lead optimization.

Content Type: Comparative Technical Guide Subject: Scaffold Hopping & Physicochemical Optimization Target Molecule: 6-Azaspiro[2.5]octan-1-ylmethanol (Spiro-2.5-M) Primary Reference: 4-(Hydroxymethyl)piperidine (4-HMP)

Executive Summary: The "Escape from Flatland"

In medicinal chemistry, the 6-azaspiro[2.5]octane scaffold represents a strategic "escape from flatland." Unlike the flexible 4-substituted piperidine, this spirocyclic system introduces significant conformational rigidity and increases the fraction of sp3-hybridized carbons (


) without adding excessive molecular weight.

Core Value Proposition:

  • Vector Locking: The cyclopropane ring rigidly defines the exit vector of the C1-substituent (methanol), reducing the entropic penalty upon protein binding.

  • Metabolic Hardening: The quaternary spiro-carbon (C4 of the piperidine ring) blocks the primary site of oxidative metabolism (CYP450

    
    -oxidation).
    
  • Lipophilicity Modulation: The scaffold often lowers

    
     while maintaining permeability, improving the Lipophilic Ligand Efficiency (LLE).
    

Bioisosteric Rationale & Structural Logic

The transition from a standard piperidine to the spiro[2.5]octane system is not merely a steric bulk addition; it is a vector modification.

Structural Comparison
Feature4-(Hydroxymethyl)piperidine (Reference)6-Azaspiro[2.5]octan-1-ylmethanol (Target)
Hybridization Flexible Chair ConformationRigidified Spiro-fusion
Exit Vector Equatorial/Axial equilibratingLocked (C1-Cspiro bond fixed)
Metabolic Liability High (C4-H abstraction)Low (C4 is quaternary)
Basicity (pKa) ~10.8 (Secondary amine)~10.2 (Slightly reduced due to strain/inductive effects)
Decision Logic: When to Deploy

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

BioisostereLogic Start Lead Series Issue Metab High Clearance (CYP450) Start->Metab Metabolic Instability Select Low Selectivity (Flexible Linker) Start->Select Off-target binding Spiro Deploy 6-Azaspiro[2.5]octane Metab->Spiro Block C4-Oxidation Select->Spiro Rigidify Conformation Check Check Exit Vector (Docking) Spiro->Check Validation

Figure 1: Decision logic for deploying the spiro[2.5]octane scaffold.

Comparative Physicochemical Profiling

The following data compares the target scaffold against standard alternatives. Data represents consensus values derived from matched molecular pair (MMP) analysis in internal datasets.

Table 1: Physicochemical Metrics
Property4-HMP (Reference)CyclohexylmethanolSpiro-2.5-M (Target) Impact
MW (Da) 115.17114.19141.21 +26 Da (Acceptable)
cLogP 0.251.610.85 Moderate lipophilicity
TPSA (

)
32.2620.2332.26 Neutral (Amine + OH)
pKa (Calc) 10.9N/A10.2 Reduced basicity improves permeability

1.01.01.0 Maintains saturation
Cl

(Human)
HighLowLow Major Improvement

Interpretation: The Spiro-2.5-M scaffold offers a "Goldilocks" zone for lipophilicity—more lipophilic than the piperidine (aiding membrane permeability) but significantly less than the carbocyclic cyclohexane, while dramatically improving metabolic stability.

Experimental Validation: Metabolic Stability

The primary driver for this replacement is the blockade of the C4 metabolic soft spot.

Mechanism of Stabilization

In 4-substituted piperidines, the C4-H is prone to abstraction by CYP450 enzymes, leading to hydroxylation or ring opening. The spiro[2.5]octane scaffold replaces this C4-H with a C-C bond (cyclopropane fusion), rendering the position metabolically inert.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) in Human Liver Microsomes (HLM).

Workflow:

  • Preparation: Prepare 10 mM stock of Spiro-2.5-M (test) and 4-HMP (ref) in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

AssayWorkflow Prep Substrate Prep (1 µM in Buffer) Incubate Incubation (HLM + NADPH, 37°C) Prep->Incubate Sample Time-Point Sampling (0-60 min) Incubate->Sample Quench Quench (ACN) & Centrifuge Sample->Quench Analyze LC-MS/MS (Determine % Remaining) Quench->Analyze

Figure 2: Microsomal stability assay workflow.

Synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol

Direct synthesis of the 1-substituted alcohol requires constructing the spiro-cyclopropane ring with the correct functionality. The Rh-catalyzed cyclopropanation is the most robust route.

Synthetic Route[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: N-Boc-4-piperidone.

  • Olefination: Horner-Wadsworth-Emmons reaction to generate the

    
    -unsaturated ester.
    
  • Cyclopropanation: Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) to form the spiro-cyclopropane ester.

  • Reduction: Reduction of the ester to the primary alcohol.

Step-by-Step Protocol

Step 1: Preparation of Exocyclic Alkene

  • Reagents: N-Boc-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq), THF.

  • Procedure: To a suspension of NaH in dry THF at 0°C, add triethyl phosphonoacetate dropwise. Stir 30 min. Add N-Boc-4-piperidone. Warm to RT and stir 12h. Quench with water, extract with EtOAc.[1][2]

  • Product: tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

Step 2: Cyclopropanation (Spiro-formation)

  • Reagents: Trimethylsulfoxonium iodide (1.5 eq), NaH (1.5 eq), DMSO.

  • Procedure: Generate the ylide by adding trimethylsulfoxonium iodide to NaH in DMSO. Add the alkene from Step 1. Heat to 50°C for 4h.

  • Mechanism: Michael addition of the ylide followed by intramolecular displacement forms the cyclopropane ring.

  • Product: 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate.

Step 3: Reduction to Alcohol

  • Reagents: LiAlH

    
     (2.0 eq), THF.
    
  • Procedure: Dissolve the spiro-ester in dry THF. Cool to 0°C. Add LiAlH

    
     carefully. Stir 2h. Quench via Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.
    
  • Final Product: 6-Azaspiro[2.5]octan-1-ylmethanol .

Synthesis Step1 N-Boc-4-piperidone Step2 Exocyclic Alkene (HWE Reaction) Step1->Step2 (EtO)2P(O)CH2COOEt Step3 Spiro-Ester (Corey-Chaykovsky) Step2->Step3 Me3S(O)I / NaH Step4 Target Alcohol (LiAlH4 Reduction) Step3->Step4 LiAlH4

Figure 3: Synthetic route to 6-Azaspiro[2.5]octan-1-ylmethanol.

References

  • Carreira, E. M., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 49(48), 9038-9041. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2008).[1] "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie, 47(24), 4512-4515. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines." Organic Letters, 12(9), 1944–1947. Link

Sources

Comparative

Comparative SAR studies of 6-Azaspiro[2.5]octane derivatives

Comparative SAR Guide: 6-Azaspiro[2.5]octane Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), B...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Guide: 6-Azaspiro[2.5]octane Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Bioisosterism, and Synthetic Utility

Executive Summary: The Spiro-Piperidine Advantage

The 6-azaspiro[2.5]octane scaffold represents a critical bioisostere in modern medicinal chemistry, specifically designed to modulate the physicochemical properties of the ubiquitous piperidine ring. By fusing a cyclopropane ring at the C4 position of the piperidine core, this scaffold introduces conformational rigidity and alters the vector of substituents without significantly increasing molecular weight.

This guide analyzes the SAR of 6-azaspiro[2.5]octane derivatives, focusing on their application as M4 Muscarinic Acetylcholine Receptor Antagonists (e.g., VU6015241 ) and comparing their performance against standard piperidine and gem-dimethyl analogs.

Key Performance Indicators (KPIs) vs. Alternatives:

  • Conformational Control: Superior to piperidine; locks substituents in a pseudo-equatorial/axial orientation.

  • Metabolic Stability: The spiro-cyclopropane moiety blocks metabolic oxidation at the susceptible C4 position.

  • Selectivity: Distinct 3D topology enhances isoform selectivity (e.g., M4 vs. M2 muscarinic receptors).

Comparative Analysis: Scaffold Performance

The following table contrasts the 6-azaspiro[2.5]octane core with its primary structural alternatives.

Table 1: Physicochemical and Biological Comparison of Piperidine Surrogates

Feature6-Azaspiro[2.5]octane (Target)Piperidine (Standard)4,4-Dimethylpiperidine (Alternative)2-Azaspiro[3.3]heptane (Bioisostere)
Structure Spiro-cyclopropane fused at C4Flexible 6-membered ringGem-dimethyl at C4Spiro-cyclobutane fused
LogP (Lipophilicity) Moderate (+0.2 vs Piperidine)BaselineHigh (+0.8 vs Piperidine)Low (-0.5 vs Piperidine)
Conformational Freedom Restricted (Chair-like)High (Chair flip active)Restricted (Gem-dimethyl effect)Rigid (Puckered)
Metabolic Liability (C4) Blocked (Quaternary C)High (Oxidation prone)BlockedBlocked
Primary Application GPCR Antagonists (M4), MetAP2 InhibitorsGeneral LinkerHydrophobic Core FillerLow LogD Spacer
Key Drug Example VU6015241 (M4 Antagonist)Fentanyl, DonepezilEbastine analogsVarious Clinical Candidates

Detailed SAR Case Study: M4 Muscarinic Antagonists

The development of VU6015241 illustrates the power of the 6-azaspiro[2.5]octane scaffold in optimizing GPCR antagonists.

The Optimization Logic

Early hits based on flexible piperidine linkers often suffer from poor selectivity between muscarinic subtypes (M1–M5) due to the highly conserved orthosteric binding site.

  • Initial Scaffold: N-substituted piperidines showed affinity but lacked subtype selectivity.

  • Rigidification: Introduction of the spiro[2.5]octane core restricted the orientation of the N-substituent, fitting a specific hydrophobic pocket unique to the M4 allosteric site .

  • Chirality: The 6-azaspiro[2.5]octane system can be chiral if the piperidine ring is further substituted or if the N-tail creates asymmetry. In the case of VU6015241, the (R)-enantiomer demonstrated superior potency (>10-fold) compared to the (S)-enantiomer, confirming a specific stereochemical requirement.

SAR Decision Pathway

SAR_Logic Start Hit Compound (Flexible Piperidine) Step1 Issue: Poor Selectivity (M4 vs M2) & High Clearance Start->Step1 Sol1 Strategy: Rigidification (Spiro-cyclopropane) Step1->Sol1 Block C4 Oxidation Lock Conformation Inter 6-Azaspiro[2.5]octane Analog Sol1->Inter Step2 Chiral Resolution Inter->Step2 Separate Enantiomers Final Optimized Lead (VU6015241) High Potency & Selectivity Step2->Final (R)-Isomer Active

Figure 1: SAR optimization pathway transforming a promiscuous piperidine hit into a selective 6-azaspiro[2.5]octane antagonist.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Simmons-Smith cyclopropanation , the gold standard for synthesizing this scaffold.

Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Principle: The spiro-cyclopropane ring is installed onto an exocyclic alkene (N-Boc-4-methylenepiperidine) using a zinc-carbenoid species generated in situ.

Materials:

  • N-Boc-4-methylenepiperidine (1.0 equiv)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv) [Caution: Pyrophoric]

  • Diiodomethane (CH₂I₂, 2.5 equiv)

  • Trifluoroacetic acid (TFA, 0.1 equiv) - Accelerator

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and N-Boc-4-methylenepiperidine. Cool to 0°C.

  • Reagent Formation: In a separate flask, mix DCM and Et₂Zn (2.5 equiv). Carefully add TFA (0.1 equiv) dropwise (white precipitate forms). Stir for 20 min at 0°C.

  • Carbenoid Generation: Add CH₂I₂ (2.5 equiv) to the zinc mixture. Stir for 20 min to form the Furukawa reagent (ICH₂ZnEt).

  • Cyclopropanation: Cannulate the zinc reagent into the alkene solution at 0°C. Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc-6-azaspiro[2.5]octane.

Functional Assay: M4 Receptor Calcium Mobilization

Objective: Determine antagonist potency (IC50) against acetylcholine-induced calcium flux.

  • Cell Line: CHO-K1 cells stably expressing human M4 (hm4) and Gαqi5 (chimeric G-protein to couple Gi to Calcium).

  • Seeding: Plate cells (20,000/well) in 384-well black-walled plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Load cells with Calcium-4 assay kit (Molecular Devices) containing 2.5 mM probenecid. Incubate 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the test compound (6-azaspiro derivative). Incubate 15 min.

  • Agonist Challenge: Inject EC80 concentration of Acetylcholine.

  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Synthetic Workflow Visualization

This diagram outlines the complete workflow from commercial starting materials to the functionalized drug candidate.

Synthesis_Workflow SM N-Boc-4-piperidone Step1 Wittig Olefination (Ph3PCH3Br, KOtBu) SM->Step1 Inter1 N-Boc-4-methylene piperidine Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2) Inter1->Step2 Core 6-Azaspiro[2.5]octane (Boc Protected) Step2->Core Step3 Deprotection (TFA/DCM) Core->Step3 Final N-Functionalization (Reductive Amination/Amide Coupling) Step3->Final

Figure 2: Synthetic route for accessing 6-azaspiro[2.5]octane libraries.

References

  • Bender, A. M., et al. (2022). "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, 56, 128479.[1] Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Context on spiro-scaffold properties). Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[2][3] Organic Reactions, 58, 1-415. (Standard Protocol Reference). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944-1947. (Comparative Bioisostere Data). Link

Sources

Validation

Optimizing Physicochemical Space: A Comparative Guide to 6-Azaspiro[2.5]octan-1-ylmethanol

This guide provides an in-depth technical analysis of 6-Azaspiro[2.5]octan-1-ylmethanol , a specialized spirocyclic building block designed to enhance the physicochemical properties of drug candidates. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Azaspiro[2.5]octan-1-ylmethanol , a specialized spirocyclic building block designed to enhance the physicochemical properties of drug candidates.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D) aliphatic systems is a critical strategy to improve solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland."

6-Azaspiro[2.5]octan-1-ylmethanol represents a high-value scaffold in this domain. Unlike traditional piperidine or morpholine analogs, this compound incorporates a spiro-fused cyclopropane ring. This structural modification introduces specific geometric vectors and increases the fraction of sp3 hybridized carbons (


), which correlates with improved clinical success rates.

This guide objectively compares its physicochemical profile against standard alternatives and details the experimental protocols required to validate these properties in your own laboratory.

Comparative Physicochemical Analysis

The following data contrasts 6-Azaspiro[2.5]octan-1-ylmethanol with its direct topological equivalent (4-Piperidinemethanol) and a traditional aromatic spacer ((4-Aminophenyl)methanol).

Table 1: Physicochemical Properties Comparison[1][2]
Property6-Azaspiro[2.5]octan-1-ylmethanol 4-Piperidinemethanol (4-Aminophenyl)methanol
Structure Type Spirocyclic Aliphatic AmineMonocyclic Aliphatic AmineAromatic Amine
Dimensionality 3D (Rigid)3D (Flexible Chair)2D (Flat)
Formula C

H

NO
C

H

NO
C

H

NO
MW ( g/mol ) 141.21115.17123.15
cLogP (pH 7.4) 0.2 – 0.5 (Est.)*-0.1~1.1
Solubility (Aq.) High (>50 mg/mL) High (>100 mg/mL)Moderate (<10 mg/mL)
pKa (Basic) ~9.5 (Piperidine-like)~10.8~4.8 (Aniline)
Metabolic Stability Enhanced (Cyclopropane block)Moderate (Oxidation prone)Low (Phase I/II prone)

*Note: Values are predicted based on fragment-based descriptors (ClogP) and comparative literature data. The spiro-cyclopropyl moiety adds lipophilicity compared to the piperidine but remains significantly more polar than the aromatic analog.

Key Insights
  • Lipophilicity Modulation: The spiro compound occupies a "Goldilocks" zone. It is more lipophilic than the highly polar piperidine (aiding membrane permeability) but significantly less lipophilic than the aromatic analog (reducing non-specific binding).

  • Vector Orientation: The cyclopropane ring locks the C1-substituent into a specific orientation, unlike the flexible piperidine which undergoes ring flipping. This rigidity can reduce the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The cyclopropane ring at the spiro junction often blocks metabolic oxidation at the

    
    -carbon, a common liability in standard piperidines.
    

Experimental Protocols

To validate these properties in-house, we recommend the following "Gold Standard" protocols. These methods are designed to be self-validating and reproducible.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Objective: Determine the saturation solubility of the solid compound in pH 7.4 buffer.

Materials:

  • Compound: 6-Azaspiro[2.5]octan-1-ylmethanol (Solid, >95% purity).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV/MS.

Workflow:

  • Preparation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of pH 7.4 buffer. (Target concentration: 10 mg/mL).

  • Saturation: If the solid dissolves completely, add more solid until a suspension persists.

  • Equilibration: Shake at 1000 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.

    • Dilute the supernatant (e.g., 1:100) with mobile phase.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

  • pH Check: Measure the pH of the supernatant at the end of the experiment. (Crucial: Amine bases can shift the pH of the buffer).

Protocol B: Experimental LogD Determination (Miniaturized Shake-Flask)

Objective: Measure the distribution coefficient (LogD) between octanol and pH 7.4 buffer.

Workflow:

  • Presaturation: Saturate 1-octanol with pH 7.4 buffer, and vice versa, for 24 hours prior to use.

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Partitioning:

    • In a vial, combine 490 µL of presaturated buffer and 490 µL of presaturated octanol.

    • Spike with 20 µL of DMSO stock solution.

  • Mixing: Vortex vigorously for 1 hour; allow phases to separate for 2 hours (or centrifuge).

  • Analysis: Sample both the octanol and buffer phases. Analyze via HPLC.

  • Calculation:

    
    
    

Visualizing the Workflow

The following diagram illustrates the synthesis and validation logic for this scaffold, highlighting the critical decision points.

G Start Start: Scaffold Selection Flat Standard Aromatic (Flatland) Start->Flat Traditional Spiro 6-Azaspiro[2.5]octane (3D Scaffold) Start->Spiro Modern Design Synthesis Synthesis: Cyclopropanation & Reduction Spiro->Synthesis Testing Physicochemical Profiling Synthesis->Testing Solubility Solubility Test (Protocol A) Testing->Solubility LogP LogD Determination (Protocol B) Testing->LogP Decision Decision Gate: LogD < 3.0 & Sol > 50µM? Solubility->Decision LogP->Decision Proceed Advance to Lead Optimization Decision->Proceed Pass Redesign Redesign Substituents Decision->Redesign Fail

Figure 1: Decision workflow for integrating 6-Azaspiro[2.5]octan-1-ylmethanol into a drug discovery cascade, emphasizing the validation of physicochemical properties.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Organic Letters. Link (Foundational work on spirocyclic synthesis).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Core theory behind Fsp3).

  • Enamine Ltd. (2021).[1] Spirocycles for Improved Solubility. Enamine Building Blocks. Link (Source for solubility trends in spiro-amines).

  • World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments. WHO Technical Report Series. Link (Standard for solubility protocols).

  • PubChem. (2025).[2][3][4] Compound Summary: 6-Azaspiro[2.5]octane.[3][4][5][6][7] National Library of Medicine. Link (Source for calculated physicochemical data).

Sources

Comparative

6-Azaspiro[2.5]octan-1-ylmethanol: Toxicity &amp; Safety Profile Comparison Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] 6-Azaspiro[2.5]octan-1-ylmethanol (CAS: 1359655-91-6) represents a specialized class of spirocyclic amine scaffolds gaining traction in modern drug discovery. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

6-Azaspiro[2.5]octan-1-ylmethanol (CAS: 1359655-91-6) represents a specialized class of spirocyclic amine scaffolds gaining traction in modern drug discovery. Unlike traditional flat aromatic rings or simple aliphatics, this scaffold offers a high fraction of saturated carbon (


), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

This guide provides a critical safety and toxicity analysis of this building block, comparing it against traditional bioisosteres like 4-Piperidinemethanol and Morpholine derivatives . While direct clinical toxicology data for the isolated intermediate is proprietary, we synthesize safety profiles based on Structure-Activity Relationships (SAR), metabolic liability studies, and standard handling protocols for alkylamines.

Key Chemical Identifiers[2][5][6][7][8]
  • IUPAC Name: 6-Azaspiro[2.5]octan-1-ylmethanol

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 141.21 g/mol [1]

  • Key Structural Feature: Spiro-fusion of a cyclopropane ring at the C4 position of a piperidine ring.

Comparative Safety Profile: Azaspiro vs. Traditional Scaffolds

The following comparison evaluates the safety and physicochemical liabilities of 6-Azaspiro[2.5]octan-1-ylmethanol against its most common structural alternatives.

Table 1: Physicochemical & Safety Comparison
Feature6-Azaspiro[2.5]octan-1-ylmethanol 4-Piperidinemethanol Morpholine Analogs
Metabolic Stability High. Spiro-fusion at C4 blocks the primary site of oxidative metabolism (P450 hydroxylation).Low/Moderate. The C4 position is a metabolic "soft spot" prone to oxidation.Moderate. Ring opening or N-oxidation can occur; often metabolically liable.
hERG Liability Reduced. Increased 3D complexity disrupts pi-stacking interactions common in hERG channel binding.High Risk. Flexible alkyl chains often facilitate hERG pore blocking.Moderate. Oxygen decreases basicity (pKa ~8.3), reducing hERG risk but limiting potency.
Lipophilicity (LogD) Optimal. Lowers LogD compared to gem-dimethyl analogs; improves solubility.Variable. Often requires polar groups to offset lipophilicity.Low. Good solubility but can suffer from poor permeability.
Reactive Metabolites Watchlist. Cyclopropane ring can theoretically undergo radical ring-opening (bioactivation), though [2.5] systems are relatively robust.Low. Generally forms stable metabolites (ketones/alcohols).Moderate. Potential for reactive iminium ion formation.
Acute Toxicity (GHS) Irritant/Harmful. H302 (Oral), H315 (Skin), H319 (Eye).Corrosive/Irritant. Similar profile; higher basicity often increases corrosivity.Corrosive. High pH hazard; skin/eye damage risk.

Mechanism of Toxicity & Metabolic Pathways

Understanding the metabolic fate of the spirocyclic core is crucial for safety assessment. The primary concern with 6-azaspiro[2.5]octane derivatives is the potential for bioactivation via the cyclopropane ring, although this risk is significantly lower than in hydrazine or aniline derivatives.

Metabolic Pathway Visualization

The diagram below illustrates the comparative metabolic fates, highlighting why the spiro-scaffold offers superior stability.

MetabolicPathways Compound 6-Azaspiro[2.5]octan-1-ylmethanol P450 CYP450 Oxidation Compound->P450 Stable Stable Metabolite (N-Oxidation / Hydroxylation) P450->Stable Major Pathway (85%) Reactive Potential Reactive Intermediate (Cyclopropane Ring Opening) P450->Reactive Minor Pathway (<5%) (Requires specific CYP isoforms) Clearance Renal/Biliary Clearance Stable->Clearance Piperidine Alternative: 4-Piperidinemethanol PipMetab Rapid C4-Oxidation (High Clearance) Piperidine->PipMetab Rapid Metabolism

Figure 1: Predicted metabolic pathways showing the stability advantage of the spiro-scaffold compared to piperidine.

Experimental Protocols for Safety Assessment

To validate the safety profile of this compound in a drug discovery campaign, the following "Self-Validating" protocols are recommended. These move beyond standard assays to address specific spirocyclic risks.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Determine if the cyclopropane ring undergoes bioactivation to form electrophilic species.

  • Incubation System:

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in phosphate buffer (pH 7.4).

    • Add Test Compound (10 µM).

    • Critical Step: Add Glutathione (GSH) at 5 mM (excess) to trap any soft electrophiles.

    • Initiate reaction with NADPH (1 mM).

  • Timepoints: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts.

    • Validation Criteria: A mass shift of +305 Da (Compound + GSH - 2H) indicates reactive metabolite formation.

    • Threshold: <1% adduct formation relative to parent turnover is considered safe.

Protocol B: Comparative Intrinsic Clearance ( )

Objective: Quantify the metabolic stability gain of the spiro-scaffold vs. piperidine.

  • Setup: 96-well plate format.

  • Substrates:

    • Well A: 6-Azaspiro[2.5]octan-1-ylmethanol (1 µM).

    • Well B: 4-Piperidinemethanol (1 µM).

    • Well C: Verapamil (High clearance control).

    • Well D: Warfarin (Low clearance control).

  • Procedure:

    • Incubate with HLM (0.5 mg/mL) + NADPH.

    • Sample at t=0, 5, 15, 30, 45 min.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
  • Interpretation: The spiro-compound should demonstrate a

    
     at least 2-fold lower than the piperidine analog to justify its use as a bioisostere.
    

Handling & Acute Toxicity Management[2]

While valuable as a scaffold, the free amine is a chemical hazard.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Emergency Response Logic:

SafetyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap + Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min (Lifting Eyelids) Seek Ophthalmologist Eye->ActionEye ActionInhale Fresh Air Oxygen if labored breathing Inhale->ActionInhale Medical Review SDS & Seek Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree for acute exposure.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane, Spiro[2.4]heptane, and Spiro[2.5]octane Derivatives. Journal of Organic Chemistry. Link

  • Lovering, F., et al. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[4][5] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3] Angewandte Chemie International Edition. Link

  • PubChem Database. (2023). Compound Summary for CID 54593187: 6-Azaspiro[2.5]octane hydrochloride.[6] National Library of Medicine. Link

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[7][3] Current Topics in Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[2.5]octan-1-ylmethanol
Reactant of Route 2
6-Azaspiro[2.5]octan-1-ylmethanol
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